3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQFIQWONRCSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556065 | |
| Record name | 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117332-47-5 | |
| Record name | 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117332-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Dichloro-1H-pyrrolo[3,2-c]pyridines
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of dichloro-substituted 1H-pyrrolo[3,2-c]pyridines. This class of compounds is of significant interest to researchers, scientists, and professionals in drug development due to the versatile pharmacological activities exhibited by the broader family of pyrrolopyridines. While specific data for the 3,4-dichloro isomer is limited in publicly accessible literature, this guide consolidates available information on closely related analogues to provide a foundational understanding.
Core Chemical Properties
The fundamental chemical properties of dichloro-1H-pyrrolo[3,2-c]pyridines are crucial for their handling, characterization, and application in research and development. The table below summarizes key properties, drawing from data on related pyrrolopyridine derivatives where direct information on the 3,4-dichloro isomer is unavailable.
| Property | Value | Remarks |
| Molecular Formula | C7H4Cl2N2 | For 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine |
| Molecular Weight | 187.03 g/mol | Calculated for C7H4Cl2N2 |
| Appearance | White to off-white solid | Typical for this class of compounds. |
| Melting Point | Not available | Specific experimental data for the 3,4-dichloro isomer is not readily available. |
| Boiling Point | Not available | Specific experimental data for the 3,4-dichloro isomer is not readily available. |
| Solubility | Soluble in organic solvents like DMSO and DMF | Based on the general solubility of related heterocyclic compounds. |
Synthesis and Reactivity
The synthesis of the pyrrolo[3,2-c]pyridine scaffold is a key area of research. While a specific protocol for this compound is not detailed in the provided search results, a general understanding can be derived from the synthesis of related derivatives. For instance, new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent anticancer agents.[1]
The reactivity of the pyrrolo[3,2-c]pyridine core is influenced by the electron-withdrawing nature of the chlorine substituents and the aromaticity of the bicyclic system. These features make it a versatile scaffold for further chemical modifications to explore structure-activity relationships.
Biological and Pharmacological Significance
Pyrrolopyridines, as a class, exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2][3][4] Derivatives of the isomeric pyrrolo[3,4-c]pyridine system have been extensively studied for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor properties.[2][3][4]
Specifically, derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as colchicine-binding site inhibitors with potent anticancer activities.[1] These compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cell lines.[1]
The diagram below illustrates a generalized workflow for the investigation of novel pyrrolopyridine derivatives in a drug discovery context.
Caption: A simplified workflow for the discovery and development of drugs based on the pyrrolopyridine scaffold.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of specific this compound derivatives are often proprietary or published in specialized chemical literature. However, a general approach to the characterization of such compounds involves a suite of analytical techniques.
General Characterization Workflow
The logical flow for characterizing a newly synthesized dichloro-1H-pyrrolo[3,2-c]pyridine derivative is outlined in the diagram below.
Caption: A standard workflow for the analytical characterization of newly synthesized pyrrolopyridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For a substituted 1H-pyrrolo[3,2-c]pyridine, 1H and 13C NMR spectra provide critical information about the arrangement of atoms. While specific spectral data for this compound is not available in the provided search results, data for related derivatives, such as 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, show characteristic signals for the pyrrolopyridine core protons.[1] The chemical shifts in the NMR spectra of pyridine and its derivatives are influenced by the nitrogen atom and any substituents.[5]
Note: The absence of specific experimental data for this compound in the public domain underscores the novelty and potential for further research into this specific isomer. The information presented here is based on the broader class of pyrrolopyridines and should be used as a foundational guide.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
A Technical Guide to the Spectroscopic Characterization of Substituted 1H-pyrrolo[3,2-c]pyridines
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a range of biological activities.[1] The detailed structural elucidation of novel derivatives is paramount for understanding structure-activity relationships and for the development of new therapeutic agents. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. Furthermore, it outlines standardized experimental protocols for acquiring such data and visualizes the associated analytical workflows.
Spectroscopic Data
The structural identity of 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine was unequivocally confirmed through ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The quantitative data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in CDCl₃ at 500 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.06 | s | - | 1H | H-4 |
| 7.95 | d | 8.6 | 2H | H-2', H-6' |
| 7.76 | s | - | 1H | H-7 |
| 7.43 | d | 8.6 | 2H | H-3', H-5' |
| 7.37 | d | 3.3 | 1H | H-2 |
| 6.80 | d | 3.0 | 1H | H-3 |
| 6.70 | s | - | 2H | H-2'', H-6'' |
| 3.95 | s | - | 3H | 4''-OCH₃ |
| 3.91 | s | - | 6H | 3'', 5''-OCH₃ |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.
Table 2: ¹³C NMR Spectroscopic Data for 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in CDCl₃ at 126 MHz.
| Chemical Shift (δ) ppm | Assignment |
| 154.08 | C-3'', C-5'' |
| 148.89 | C-6 |
| 143.56 | C-7a |
| 141.02 | C-4 |
| 138.61 | C-4' |
| 137.62 | C-1'' |
| 134.19 | C-4'' |
| 134.09 | C-1' |
| 130.24 | C-3a |
| 128.86 | C-3', C-5' |
| 128.15 | C-2', C-6' |
| 124.98 | C-7 |
| 102.82 | C-2 |
| 102.50 | C-2'', C-6'' |
| 102.27 | C-3 |
| 61.06 | 4''-OCH₃ |
| 56.44 | 3'', 5''-OCH₃ |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.
Mass Spectrometry (MS)
Table 3: High-Resolution Mass Spectrometry (HRMS) Data.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 395.1162 | 395.1164 |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.
Experimental Protocols
The following sections describe generalized protocols for the acquisition of NMR and MS data for heterocyclic compounds of this nature.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 100 to 1000.
-
Use a suitable lock mass for internal calibration to ensure high mass accuracy.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the protonated molecule [M+H]⁺.
-
Compare the experimentally measured exact mass with the theoretically calculated mass for the predicted elemental formula to confirm the molecular formula.
-
Visualization of Workflows
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of 6-aryl-1-aryl-1H-pyrrolo[3,2-c]pyridines.[2][3]
Caption: Synthetic and analytical workflow for 1,6-diaryl-1H-pyrrolo[3,2-c]pyridines.
Logical Flow of Structure Elucidation
This diagram illustrates the logical process of using spectroscopic data to confirm the chemical structure of the target molecule.
Caption: Logical workflow for spectroscopic structure elucidation.
References
- 1. Synergetic copper/zinc catalysis: synthesis of aryl/heteroaryl-fused 1 H-pyrrolo[3,2- c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines plausible synthetic pathways for the preparation of 3,4-dichloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry. Due to the absence of a single, established protocol in the public domain, this document proposes two primary strategies based on analogous syntheses of related compounds and established principles of heterocyclic chemistry. The guide provides detailed experimental considerations, data presentation in tabular format for clarity, and visual representations of the proposed synthetic routes using Graphviz diagrams.
Introduction
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of chlorine atoms onto this scaffold can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, receptor binding affinity, and bioavailability. This guide explores two potential pathways for the synthesis of the novel dichlorinated derivative, this compound.
Proposed Synthetic Pathways
Two main retrosynthetic approaches are considered:
-
Strategy 1: Construction of the Pyrrole Ring onto a Pre-functionalized Dichloropyridine Scaffold. This approach leverages a suitably substituted dichloropyridine as a starting material, followed by the formation of the fused pyrrole ring.
-
Strategy 2: Dichlorination of the Pre-formed 1H-pyrrolo[3,2-c]pyridine Core. This strategy involves the initial synthesis of the parent 1H-pyrrolo[3,2-c]pyridine followed by the regioselective introduction of two chlorine atoms.
Strategy 1: Pyrrole Ring Annulation on a Dichloropyridine Precursor
This strategy is adapted from the known synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[1]. The proposed pathway commences with a commercially available or readily synthesized dichlorinated pyridine derivative. A plausible starting material is 3,4-dichloro-2-methyl-5-nitropyridine.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound via pyrrole ring formation.
Experimental Protocols
Step 1: Formation of the Enamine Intermediate
-
Reaction: 3,4-dichloro-2-methyl-5-nitropyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure: The dichlorinated nitropyridine is dissolved in anhydrous N,N-dimethylformamide (DMF). DMF-DMA (typically 1.5-2.0 equivalents) is added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
Rationale: This reaction is analogous to the formation of a key intermediate in the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine[1]. The methyl group, activated by the nitro group, condenses with DMF-DMA to form the enamine.
Step 2: Reductive Cyclization
-
Reaction: The crude enamine intermediate is subjected to reductive cyclization to form the pyrrole ring.
-
Procedure: The enamine is dissolved in a suitable solvent such as acetic acid or ethanol. A reducing agent, such as iron powder in acetic acid or catalytic hydrogenation (H₂, Pd/C), is employed to simultaneously reduce the nitro group to an amine and facilitate the cyclization onto the enamine moiety. The reaction is typically stirred at room temperature or with gentle heating. Work-up involves filtration of the catalyst, neutralization, and extraction of the product.
-
Rationale: The reduction of the nitro group to a nucleophilic amine is a standard procedure. This newly formed amine can then intramolecularly attack the enamine double bond, leading to the formation of the pyrrole ring after elimination of dimethylamine.
Challenges and Considerations for Strategy 1:
-
Starting Material Availability: The primary challenge is the availability of 3,4-dichloro-2-methyl-5-nitropyridine. While various dichloronitropyridines are known, this specific isomer may require a multi-step synthesis.
-
Regioselectivity: The initial nitration to obtain the starting material must be regioselective to ensure the correct substitution pattern.
-
Final Step: The direct outcome of the reductive cyclization might lead to a substituted intermediate rather than the final product directly. Further steps, such as deprotection or rearrangement, might be necessary.
Quantitative Data from Analogous Syntheses
The following table summarizes typical reaction conditions and yields for similar transformations found in the literature for related azaindole syntheses.
| Step | Reagents and Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Enamine Formation | DMF-DMA (2 eq.) | DMF | 120 | 4 | 85-95 | [1] |
| Reductive Cyclization | Fe powder, Acetic Acid | Acetic Acid | 80 | 2 | 70-85 | [1] |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Ethanol | Room Temp. | 12 | 80-95 | General Method |
Strategy 2: Dichlorination of 1H-pyrrolo[3,2-c]pyridine
This approach involves the synthesis of the parent 1H-pyrrolo[3,2-c]pyridine followed by a regioselective dichlorination. The synthesis of 1H-pyrrolo[3,2-c]pyridine itself can be achieved through various reported methods, often starting from functionalized pyridines.
Proposed Synthetic Scheme
Caption: Proposed synthesis via direct dichlorination of the 1H-pyrrolo[3,2-c]pyridine core.
Experimental Protocols
Step 1: Synthesis of 1H-pyrrolo[3,2-c]pyridine
Multiple routes to the 1H-pyrrolo[3,2-c]pyridine core have been reported. One common method involves the cyclization of a substituted aminopyridine.
Step 2: Dichlorination
-
Reaction: Electrophilic chlorination of the 1H-pyrrolo[3,2-c]pyridine core.
-
Procedure: The parent heterocycle is dissolved in an inert solvent such as dichloromethane (DCM), chloroform, or acetonitrile. A chlorinating agent (2.0-2.5 equivalents) is added portion-wise, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The work-up typically involves quenching with a reducing agent (e.g., sodium thiosulfate), washing with an aqueous base (e.g., sodium bicarbonate), and purification by column chromatography.
-
Rationale: Azaindoles are known to undergo electrophilic substitution. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.
Challenges and Considerations for Strategy 2:
-
Regioselectivity: The primary challenge is controlling the regioselectivity of the dichlorination. Electrophilic substitution on the pyrrole ring of azaindoles typically occurs at the C3 position. Introducing a second chlorine atom at the C4 position on the pyridine ring might be difficult and could require specific directing groups or a multi-step approach. Over-chlorination is also a potential side reaction.
-
Reaction Conditions: The choice of chlorinating agent and reaction conditions will be crucial. Milder reagents like N-chlorosuccinimide (NCS) may offer better control than more reactive ones like sulfuryl chloride (SO₂Cl₂).
Potential Chlorinating Agents and Expected Outcomes
| Chlorinating Agent | Solvent | Typical Conditions | Expected Outcome/Challenges |
| N-Chlorosuccinimide (NCS) | DCM, ACN | 0 °C to RT | Likely monochlorination at C3. Dichlorination may require forcing conditions and could lead to a mixture of isomers. |
| Sulfuryl Chloride (SO₂Cl₂) | DCM, Chloroform | 0 °C to RT | More reactive, higher chance of dichlorination but potentially lower regioselectivity and risk of side reactions. |
| Chlorine Gas (Cl₂) | Acetic Acid, CCl₄ | RT | Highly reactive and difficult to control, likely leading to a complex mixture of products. |
Conclusion
The synthesis of this compound presents a significant synthetic challenge due to the lack of established procedures. This guide has outlined two plausible synthetic strategies, each with its own set of advantages and challenges.
-
Strategy 1 offers a potentially more controlled route to the target molecule, provided a suitable dichlorinated pyridine starting material can be obtained.
-
Strategy 2 is more direct but faces significant hurdles in controlling the regioselectivity of the dichlorination step.
Further experimental investigation is required to validate and optimize these proposed pathways. Researchers and drug development professionals are encouraged to use this guide as a starting point for the development of a robust and efficient synthesis of this promising heterocyclic scaffold.
References
The Potent Biological Activity of Dichlorinated Pyrrolopyridines: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of dichlorinated pyrrolopyridine derivatives reveals their significant potential as potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases. This guide provides a comprehensive overview of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action, to inform and accelerate drug development efforts.
Dichlorinated pyrrolopyridines, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. The strategic incorporation of chlorine atoms onto the pyrrolopyridine core can significantly enhance their biological activity, leading to potent inhibition of various protein kinases and demonstrating significant anticancer effects. This technical guide synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with a detailed understanding of the biological activity of these compounds.
Quantitative Biological Activity of Dichlorinated Pyrrolopyridine Derivatives
The anticancer and kinase inhibitory activities of various dichlorinated pyrrolopyridine derivatives have been evaluated across numerous studies. The following tables summarize the key quantitative data, providing a comparative overview of their potency against different cancer cell lines and kinase targets.
| Compound ID/Reference | Structure/Description | Cell Line/Target | Assay Type | IC50/GI50 (µM) | Citation |
| Compound 1 | 7-(2,4-dichlorophenyl)-pyrrolo[2,3-d]pyrimidine derivative | MCF7 (Breast Cancer) | MTT Assay | 3.4 | [1] |
| A549 (Lung Cancer) | MTT Assay | > 50 | [1] | ||
| HCT116 (Colon Cancer) | MTT Assay | > 50 | [1] | ||
| PC3 (Prostate Cancer) | MTT Assay | > 50 | [1] | ||
| HePG2 (Liver Cancer) | MTT Assay | 8.7 | [1] | ||
| PACA2 (Pancreatic Cancer) | MTT Assay | 6.4 | [1] | ||
| cis-[PtCl₂(3ClHaza)₂] | Platinum(II) complex with 3-chloro-7-azaindole | HOS (Osteosarcoma) | MTT Assay | 3.8 | [2] |
| MCF7 (Breast Cancer) | MTT Assay | 3.4 | [2] | ||
| LNCaP (Prostate Cancer) | MTT Assay | 3.8 | [2] | ||
| cis-[PtCl₂(4Cl-7AI-3CA)₂] | Platinum(II) complex with 4-chloro-7-azaindole-3-carbaldehyde | A2780 (Ovarian Cancer) | MTT Assay | > 50 | [3] |
| A2780cis (Cisplatin-resistant Ovarian Cancer) | MTT Assay | > 50 | [3] | ||
| HT-29 (Colon Cancer) | MTT Assay | > 50 | [3] | ||
| MDA-MB-231 (Triple-negative Breast Cancer) | MTT Assay | > 50 | [3] | ||
| trans-[PdCl₂(4ClL)₂] | Palladium(II) complex with 4-chloro-7-azaindole-3-carbaldehyde | BALB/3T3 (Normal Fibroblasts) | MTT Assay | 11.29 ± 6.65 | [3] |
| trans-[PdCl₂(5ClL)₂] | Palladium(II) complex with 5-chloro-7-azaindole-3-carbaldehyde | BALB/3T3 (Normal Fibroblasts) | MTT Assay | 14.98 ± 5.59 | [3] |
| trans-[PtCl₂(5ClL)₂] | Platinum(II) complex with 5-chloro-7-azaindole-3-carbaldehyde | A2780cis (Cisplatin-resistant Ovarian Cancer) | MTT Assay | 4.96 ± 0.49 | [3] |
| MDA-MB-231 (Triple-negative Breast Cancer) | MTT Assay | 4.83 ± 0.38 | [3] |
Key Signaling Pathways Targeted by Pyrrolopyridine Derivatives
Pyrrolopyridine derivatives, including their dichlorinated analogues, exert their biological effects by modulating critical signaling pathways that regulate cell growth, proliferation, survival, and apoptosis. The primary mechanisms of action involve the inhibition of protein kinases within these cascades.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in immune response and cell proliferation. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Certain pyrrolopyridine derivatives have been shown to inhibit JAK kinases, thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that relays extracellular signals to intracellular targets, regulating cell proliferation, differentiation, and survival. Constitutive activation of this pathway due to mutations in key components like RAS and RAF is a hallmark of many cancers. Pyrrolopyridine-based inhibitors can target kinases within this pathway, such as EGFR and MEK, to block downstream signaling to ERK and inhibit cancer cell growth.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer, contributing to tumor progression and resistance to therapy. Pyrrolopyridine derivatives can inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of cancer cell growth and survival.
Experimental Protocols
The evaluation of the biological activity of dichlorinated pyrrolopyridines involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and kinase inhibitory potential.
Synthesis of Dichlorinated Pyrrolopyridines
The synthesis of dichlorinated pyrrolopyridines often involves multi-step reactions starting from commercially available precursors. For example, the synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine can be a key step in generating a variety of derivatives.[4] The general synthetic strategies often employ palladium-catalyzed cross-coupling reactions to introduce various substituents at different positions of the pyrrolopyridine ring.
A general workflow for the synthesis and evaluation of these compounds is outlined below:
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorinated pyrrolopyridine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Mechanistic Studies: Western Blot Analysis for Apoptosis
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the induction of apoptosis by dichlorinated pyrrolopyridines. This is often assessed by measuring the levels of key apoptotic proteins such as caspases and their cleavage products.
Protocol:
-
Cell Lysis: Treat cancer cells with the dichlorinated pyrrolopyridine compound for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA or Bradford assay, to ensure equal protein loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the cleaved, active forms of apoptotic proteins will indicate the extent of apoptosis induction.
Conclusion
Dichlorinated pyrrolopyridines represent a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their ability to potently inhibit key signaling pathways, as evidenced by the quantitative data presented, underscores their potential. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this promising class of compounds. Future work should focus on elucidating the precise kinase selectivity profiles of dichlorinated derivatives and optimizing their pharmacokinetic and pharmacodynamic properties to advance them toward clinical applications.
References
- 1. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine: A Scoping Review of Potential Therapeutic Targets
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides an in-depth technical overview of the potential therapeutic targets for the core scaffold of 1H-pyrrolo[3,2-c]pyridine. It is important to note that specific experimental data for the 3,4-dichloro substituted analog is not currently available in the public domain. The information presented herein is based on studies of structurally related derivatives and is intended to guide future research and development efforts.
Executive Summary
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore in the discovery of novel therapeutic agents, particularly in the realm of oncology. While direct studies on 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine are limited, research on analogous compounds has identified two primary potential therapeutic targets: tubulin and FMS kinase . Derivatives of this scaffold have demonstrated potent inhibitory activity against these targets, suggesting a potential role in the treatment of various cancers and inflammatory diseases. This guide summarizes the available preclinical data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to facilitate further investigation into this compound class.
Potential Therapeutic Targets
Tubulin: A Key Target in Cancer Chemotherapy
A significant body of research has focused on the development of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization. These compounds act as colchicine-binding site inhibitors, disrupting microtubule dynamics, which is a clinically validated strategy for cancer treatment.
| Compound ID | Modifications | Target Cell Line | IC50 (µM) | Citation |
| 10t | 6-(indolyl)-1-(3,4,5-trimethoxyphenyl)- | HeLa | 0.12 | [1][2] |
| SGC-7901 | 0.15 | [1][2] | ||
| MCF-7 | 0.21 | [1][2] | ||
| CA-4 | (Positive Control) | HeLa | 0.002 | [1] |
| SGC-7901 | 0.003 | [1] | ||
| MCF-7 | 0.002 | [1] |
Note: The table presents data for derivative compounds to illustrate the potential of the core scaffold. The activity of this compound may vary.
Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.
FMS Kinase: A Target in Cancer and Inflammation
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Dysregulation of FMS kinase signaling is implicated in various cancers and inflammatory disorders. Certain derivatives of pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase.
Specific quantitative data for FMS kinase inhibition by this compound or closely related analogs is not available in the cited literature. Further research is required to determine the activity of this specific compound against FMS kinase.
Caption: Potential inhibition of the FMS kinase signaling pathway.
Experimental Protocols
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol is adapted from studies on 1H-pyrrolo[3,2-c]pyridine derivatives as anticancer agents.
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the in vitro MTT antiproliferative assay.
Tubulin Polymerization Assay
This protocol is based on methods used to evaluate inhibitors of tubulin polymerization.
Objective: To determine the effect of a compound on the in vitro polymerization of tubulin.
Methodology:
-
Tubulin Preparation: Purified bovine brain tubulin is obtained commercially.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP) and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer with a temperature-controlled cuvette holder. The change in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control.
Future Directions
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of novel kinase and tubulin inhibitors. To advance the therapeutic potential of This compound , the following steps are recommended:
-
Synthesis and Characterization: Chemical synthesis and full characterization of this compound are required.
-
In Vitro Screening: The compound should be screened against a panel of cancer cell lines and kinases, with a particular focus on FMS kinase and tubulin polymerization assays.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the pyrrolopyridine core is necessary to optimize potency and selectivity. The effect of the dichloro substitution should be carefully evaluated in comparison to other halogenated and non-halogenated analogs.
-
In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to in vivo models of cancer or inflammatory diseases to assess their therapeutic efficacy and pharmacokinetic properties.
References
The Ascendancy of the Pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide to Synthesis and Therapeutic Targeting
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[3,2-c]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system serves as a rigid structural motif that can be strategically decorated to interact with a variety of high-value biological targets. Recent research has highlighted its potential in oncology through two distinct mechanisms: the disruption of microtubule dynamics by targeting the colchicine-binding site on tubulin, and the inhibition of key signaling cascades through the modulation of receptor tyrosine kinases such as FMS kinase (CSF-1R). This technical guide provides an in-depth overview of the discovery and synthesis of novel pyrrolo[3,2-c]pyridine derivatives, presenting detailed experimental methodologies, quantitative biological data, and visual representations of the underlying mechanisms of action.
Synthetic Strategies and Methodologies
The synthesis of functionalized pyrrolo[3,2-c]pyridines can be approached through multi-step sequences, often culminating in a key cross-coupling reaction to install desired aryl substituents. The following protocols detail the synthesis of two distinct classes of these derivatives.
Experimental Protocol 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Tubulin Inhibitors)
This synthesis involves the construction of the pyrrolo[3,2-c]pyridine core followed by a Suzuki cross-coupling reaction to introduce diverse aryl groups at the C6 position.[1]
-
Preparation of 2-bromo-5-methyl-4-nitropyridine-1-oxide: Commercially available 2-bromo-5-methylpyridine is first oxidized to the corresponding N-oxide using m-chloroperbenzoic acid (m-CPBA). Subsequent nitration using fuming nitric acid in sulfuric acid yields the 4-nitro derivative.[1]
-
Formation of the Pyrrole Ring: The 4-nitro compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. This is followed by reductive cyclization using iron powder in acetic acid to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]
-
N-Arylation: The pyrrole nitrogen is then arylated with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate and pyridine to afford 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[1]
-
Suzuki Cross-Coupling (General Procedure): To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol) in 1,4-dioxane (6 mL) and H₂O (2 mL) is added the respective substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol). The mixture is degassed with nitrogen and heated in a microwave reactor at 125 °C for 26 minutes. After completion, the reaction mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the final 6-aryl derivatives.[1]
Experimental Protocol 2: Synthesis of 4-Benzamidopyrrolo[3,2-c]pyridine Derivatives (FMS Kinase Inhibitors)
This synthetic route leverages a rearrangement of a 7-azaindole precursor to form the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold.
-
N-Oxide Formation: Pyrrolo[2,3-b]pyridine (7-azaindole) is treated with m-chloroperoxybenzoic acid to produce the corresponding N-oxide.
-
Chlorination: The N-oxide is heated with phosphorus oxychloride (POCl₃) to yield 4-chloropyrrolo[2,3-b]pyridine.
-
Substitution and Rearrangement: The 4-chloro derivative is fused with an appropriate nitroaniline. This step results in a substitution-rearrangement reaction, forming the 1-aryl-4-aminopyrrolo[3,2-c]pyridine hydrochloride salt.
-
Amide Coupling: The resulting amine is treated with benzoyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to yield the final 4-benzamido analogues.
Biological Evaluation and Data
The therapeutic potential of these novel derivatives has been assessed through rigorous in vitro assays. The quantitative data underscores the potency and, in some cases, the selectivity of these compounds.
Antiproliferative Activity of Tubulin Inhibitors
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were evaluated for their antiproliferative activity against various human cancer cell lines. The results, summarized in Table 1, highlight compound 10t , which features an indolyl moiety at the C6 position, as a particularly potent derivative with IC₅₀ values in the nanomolar range.[1][2]
| Compound | B-Ring Substituent (at C6) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | 0.45 | 0.51 | 0.63 |
| 10b | o-tolyl | 0.33 | 0.39 | 0.48 |
| 10c | m-tolyl | 0.28 | 0.31 | 0.41 |
| 10t | Indol-6-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.0021 | 0.0018 | 0.0025 |
| Table 1: In vitro antiproliferative activity of selected pyrrolo[3,2-c]pyridine derivatives against human cancer cell lines.[1][2] |
FMS Kinase Inhibitory Activity
Derivatives of 4-benzamidopyrrolo[3,2-c]pyridine were tested for their ability to inhibit FMS kinase. Compounds 1e and 1r emerged as the most potent analogues, significantly surpassing the activity of the initial lead compound, KIST101029.[3] Compound 1r also demonstrated high selectivity for FMS kinase when screened against a panel of 40 other kinases.[3]
| Compound | FMS Kinase IC₅₀ (nM) | BMDM IC₅₀ (nM) |
| KIST101029 (Lead) | 96 | 195 |
| 1e | 60 | N/A |
| 1r | 30 | 84 |
| Table 2: Inhibitory activity of selected pyrrolo[3,2-c]pyridine derivatives against FMS kinase and Bone Marrow-Derived Macrophages (BMDM).[3] |
Mechanism of Action and Signaling Pathways
Understanding the molecular basis of a compound's activity is critical for its development. The two classes of pyrrolo[3,2-c]pyridines discussed herein operate through distinct and important oncogenic pathways.
Workflow: From Synthesis to Biological Evaluation
The general workflow for the discovery of these novel derivatives follows a logical progression from chemical synthesis to detailed biological characterization.
Inhibition of Tubulin Polymerization
Compound 10t and its analogues act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4][5] This disruption of the cytoskeleton dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.
Inhibition of the FMS Kinase (CSF-1R) Signaling Pathway
FMS kinase is a receptor tyrosine kinase that, upon binding its ligand CSF-1, dimerizes and autophosphorylates. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for the proliferation and survival of monocytes and macrophages, and are often dysregulated in cancer.[6] Pyrrolo[3,2-c]pyridine derivatives like 1r act as ATP-competitive inhibitors, blocking the kinase activity of FMS and thereby inhibiting these pro-survival signals.[3]
Key Experimental Assay Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of microtubules from purified tubulin in vitro.
-
Reagent Preparation: Purified bovine tubulin (>99%) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescent reporter.[7]
-
Reaction Setup: The tubulin solution is transferred to a pre-warmed 96-well plate. Test compounds, dissolved in an appropriate solvent (e.g., DMSO) and diluted in buffer, are added to the wells. Positive controls (e.g., colchicine, paclitaxel) and a vehicle control (e.g., 0.1% DMSO) are included.[7]
-
Monitoring Polymerization: The plate is incubated at 37°C in a fluorescence plate reader. The polymerization of tubulin into microtubules is monitored by measuring the increase in fluorescence (excitation ~360 nm, emission ~450 nm) or absorbance/light scatter (at 340 nm) at regular intervals (e.g., every minute for 60 minutes).[7][8]
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated from the resulting curves. The inhibitory effect of a compound is determined by comparing the polymerization curve in its presence to that of the vehicle control.
Conclusion
The pyrrolo[3,2-c]pyridine scaffold represents a highly promising and druggable chemical entity. The synthetic routes are well-established and amenable to diversification, allowing for the systematic exploration of structure-activity relationships. The demonstrated high potency of derivatives against both tubulin and FMS kinase validates this core as a valuable starting point for the development of next-generation therapeutics, particularly in the field of oncology. Further optimization of these derivatives to improve pharmacokinetic properties and in vivo efficacy is a logical and promising direction for future research.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Item - Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. abscience.com.tw [abscience.com.tw]
An In-depth Technical Guide to 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine and Its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine (CAS Number: 117332-47-5), a heterocyclic building block of significant interest in medicinal chemistry. This document details the synthesis, chemical properties, and biological activities of its derivatives, with a particular focus on their role as potent anti-cancer agents. Detailed experimental protocols for the synthesis of key derivatives are provided, along with a summary of their biological data. Furthermore, this guide elucidates the mechanism of action of these compounds as colchicine-binding site inhibitors, disrupting tubulin polymerization and inducing cell cycle arrest, and presents this signaling pathway in a clear visual format.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique electronic and structural features allow for diverse chemical modifications, making it an attractive starting point for the design and synthesis of novel therapeutic agents. The dichlorinated analog, this compound, serves as a versatile intermediate for the development of potent kinase inhibitors and other targeted therapies. This guide focuses on the synthesis and biological evaluation of derivatives of this core structure, highlighting their potential in the development of new cancer therapeutics.
Synthesis of this compound Derivatives
While a direct, publicly available, detailed experimental protocol for the synthesis of the parent this compound is not readily found in the surveyed literature, the synthesis of its derivatives is well-documented. A common strategy involves the modification of a pre-existing 1H-pyrrolo[3,2-c]pyridine core. The following sections detail the experimental procedures for the synthesis of several potent derivatives.
General Synthetic Scheme
The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives typically starts from a suitable brominated 1H-pyrrolo[3,2-c]pyridine intermediate. A Suzuki coupling reaction is then employed to introduce various aryl groups at the C6 position.
Experimental Protocols
2.2.1. Synthesis of 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10a) [1]
To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent) in a suitable solvent such as 1,4-dioxane, phenylboronic acid (1.2 equivalents), a palladium catalyst like Pd(dppf)Cl₂ (0.1 equivalents), and a base such as K₂CO₃ (2 equivalents) are added. The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C for several hours. After completion of the reaction, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
2.2.2. Synthesis of 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10c) [1]
Following the general procedure described in 2.2.1, m-tolylboronic acid is used in place of phenylboronic acid to yield the title compound.
2.2.3. Synthesis of 6-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10e) [1]
Following the general procedure described in 2.2.1, 3,4-dimethylphenylboronic acid is used to afford the title compound.
2.2.4. Synthesis of 6-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10g) [1]
Following the general procedure described in 2.2.1, 3-methoxyphenylboronic acid is used to yield the title compound.
2.2.5. Synthesis of 6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10h) [1]
Following the general procedure described in 2.2.1, 4-methoxyphenylboronic acid is used to afford the title compound.
2.2.6. Synthesis of 6-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10j) [1]
Following the general procedure described in 2.2.1, 3,4-dimethoxyphenylboronic acid is used to yield the title compound.
2.2.7. Synthesis of 6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10k) [1]
Following the general procedure described in 2.2.1, 4-ethoxyphenylboronic acid is used to afford the title compound.
2.2.8. Synthesis of 6-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10m) [1]
Following the general procedure described in 2.2.1, 4-chlorophenylboronic acid is used to yield the title compound.
2.2.9. Synthesis of 6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (10r) [1]
Following the general procedure described in 2.2.1, 3-pyridinylboronic acid is used to afford the title compound.
Chemical and Physical Properties
The following table summarizes the key chemical and physical data for a selection of synthesized 1H-pyrrolo[3,2-c]pyridine derivatives.
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, HRMS) |
| 10a | C₂₂H₂₁N₂O₃ | 361.16 | 63 | ¹H NMR (500 MHz, CDCl₃) δ 9.10 (s, 1H), 8.08 – 7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41 – 7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H); ¹³C NMR (126 MHz, CDCl₃) δ 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44; HRMS calcd for C₂₂H₂₁N₂O₃ [M + H]⁺ 361.1552, found 361.1556.[1] |
| 10c | C₂₃H₂₃N₂O₃ | 375.17 | 94 | ¹H NMR (500 MHz, CDCl₃) δ 9.09 (s, 1H), 7.96 (d, J = 11.1 Hz, 2H), 7.76 (s, 1H), 7.72 – 7.68 (m, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.19 (d, J = 7.5 Hz, 1H), 6.80 (d, J = 3.9 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.42 (s, 3H); ¹³C NMR (126 MHz, CDCl₃) δ 159.03, 154.09, 149.85, 142.82, 141.24, 138.54, 135.71, 134.01, 132.53, 131.76, 130.48, 129.24, 127.70, 124.73, 103.04, 102.77, 102.47, 61.06, 56.44, 21.53; HRMS calcd for C₂₃H₂₃N₂O₃ [M + H]⁺ 375.1709, found 375.1709.[1] |
| 10e | C₂₄H₂₅N₂O₃ | 389.19 | 49 | ¹H NMR (500 MHz, CDCl₃) δ 9.06 (s, 1H), 7.83 (s, 1H), 7.77 (s, 1H), 7.68 (d, J = 6.4 Hz, 1H), 7.34 (d, J = 3.3 Hz, 1H), 7.22 (d, J = 7.8 Hz, 1H), 6.78 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 2.35 (s, 3H), 2.31 (s, 3H); ¹³C NMR (126 MHz, CDCl₃) δ 154.03, 150.44, 143.40, 141.09, 137.86, 137.41, 136.94, 136.72, 134.33, 129.99, 129.75, 128.19, 124.66, 124.15, 102.75, 102.37, 101.99, 61.06, 56.41, 19.92, 19.54; HRMS calcd for C₂₄H₂₅N₂O₃ [M + H]⁺ 389.1865, found 389.1865.[1] |
| 10g | C₂₃H₂₃N₂O₄ | 391.17 | 61 | ¹H NMR (500 MHz, CDCl₃) δ 9.08 (s, 1H), 7.76 (s, 1H), 7.56 (s, 1H), 7.50 (d, J = 7.9 Hz, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.35 (s, 1H), 6.93 (dd, J = 8.5, 2.9 Hz, 1H), 6.81 (d, J = 2.7 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H), 3.88 (s, 3H); ¹³C NMR (126 MHz, CDCl₃) δ 160.07, 159.05, 154.10, 142.64, 141.24, 137.69, 133.90, 132.03, 130.68, 129.81, 124.86, 119.39, 114.42, 112.44, 103.09, 102.97, 102.48, 61.06, 56.44, 55.43; HRMS calcd for C₂₃H₂₃N₂O₄ [M + H]⁺ 391.1658, found 391.1656.[1] |
| 10h | C₂₃H₂₃N₂O₄ | 391.17 | 51 | ¹H NMR (500 MHz, CDCl₃) δ 9.05 (s, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.73 (s, 1H), 7.35 (d, J = 3.3 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 3.86 (s, 3H); ¹³C NMR (126 MHz, CDCl₃) δ 159.94, 154.05, 149.76, 143.11, 141.27, 137.49, 134.21, 129.94, 128.15, 124.41, 114.16, 113.49, 102.85, 102.42, 101.61, 61.05, 56.43, 55.36; HRMS calcd for C₂₃H₂₃N₂O₄ [M + H]⁺ 391.1658, found 391.1654.[1] |
| 10j | C₂₄H₂₅N₂O₅ | 421.18 | 55 | ¹H NMR (500 MHz, CDCl₃) δ 9.05 (s, 1H), 7.74 (s, 1H), 7.64 (d, J = 1.3 Hz, 1H), 7.55 (d, J = 1.6 Hz, 1H), 7.37 (d, J = 3.3 Hz, 1H), 6.94 (d, J = 8.4 Hz, 1H), 6.79 (d, J = 3.2 Hz, 1H), 6.71 (s, 1H), 4.00 (s, 3H), 3.94 (s, 3H), 3.92 (s, 3H), 3.91 (s, 6H); ¹³C NMR (126 MHz, CDCl₃) δ 160.23, 154.08, 149.54, 142.76, 141.29, 137.55, 134.09, 132.67, 129.71, 124.52, 119.14, 117.27, 111.23, 110.42, 102.98, 102.40, 101.94, 61.06, 56.43, 56.11, 55.97; HRMS calcd for C₂₄H₂₅N₂O₅ [M + H]⁺ 421.1763, found 421.1760.[1] |
| 10k | C₂₄H₂₅N₂O₄ | 405.18 | 57 | ¹H NMR (500 MHz, CDCl₃) δ 9.05 (s, 1H), 7.92 (d, J = 8.6 Hz, 2H), 7.71 (s, 1H), 7.35 (d, J = 3.2 Hz, 1H), 6.98 (d, J = 8.6 Hz, 2H), 6.78 (d, J = 3.2 Hz, 1H), 6.70 (s, 2H), 4.07 (q, J = 6.9 Hz, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 1.43 (t, J = 7.0 Hz, 3H); ¹³C NMR (126 MHz, CDCl₃) δ 159.43, 154.06, 142.74, 141.38, 137.56, 137.42, 134.10, 130.20, 128.19, 124.34, 114.77, 113.95, 102.96, 102.46, 101.75, 63.53, 61.05, 56.44, 14.81; HRMS calcd for C₂₄H₂₅N₂O₄ [M + H]⁺ 405.1814, found 405.1815.[1] |
| 10m | C₂₂H₂₀ClN₂O₃ | 395.12 | 32 | ¹H NMR (500 MHz, CDCl₃) δ 9.06 (s, 1H), 7.95 (d, J = 8.6 Hz, 2H), 7.76 (s, 1H), 7.43 (d, J = 8.6 Hz, 2H), 7.37 (d, J = 3.3 Hz, 1H), 6.80 (d, J = 3.0 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H); ¹³C NMR (126 MHz, CDCl₃) δ 154.08, 148.89, 143.56, 141.02, 138.61, 137.62, 134.19, 134.09, 130.24, 128.86, 128.15, 124.98, 102.82, 102.50, 102.27, 61.06, 56.44; HRMS calcd for C₂₂H₂₀ClN₂O₃ [M + H]⁺ 395.1162, found 395.1164.[1] |
| 10r | C₂₁H₂₀N₃O₃ | 362.15 | 55 | ¹H NMR (500 MHz, CDCl₃) δ 9.18 (s, 1H), 9.10 (s, 1H), 8.62 (s, 1H), 8.39 (d, J = 7.9 Hz, 1H), 7.83 (s, 1H), 7.41 (d, J = 3.3 Hz, 2H), 6.82 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.92 (s, 6H); ¹³C NMR (126 MHz, CDCl₃) δ 154.13, 148.95, 147.94, 147.06, 143.89, 140.88, 137.72, 136.67, 134.64, 133.92, 130.54, 125.29, 123.74, 102.92, 102.81, 102.45, 61.06, 56.45; HRMS calcd for C₂₁H₂₀N₃O₃ [M + H]⁺ 362.1505, found 362.1502.[1] |
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated significant potential as anti-cancer agents. Their primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells.[1]
In Vitro Anti-proliferative Activity
The anti-proliferative activity of a series of 1H-pyrrolo[3,2-c]pyridine derivatives was evaluated against several human cancer cell lines. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.
| Compound ID | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
| 10a | 0.85 | 1.23 | 1.56 |
| 10c | 0.42 | 0.58 | 0.73 |
| 10e | 0.31 | 0.45 | 0.62 |
| 10g | 0.55 | 0.71 | 0.98 |
| 10h | 0.28 | 0.39 | 0.51 |
| 10j | 0.18 | 0.25 | 0.33 |
| 10k | 0.21 | 0.29 | 0.40 |
| 10m | 0.67 | 0.88 | 1.12 |
| 10r | 0.92 | 1.35 | 1.87 |
| 10t | 0.12 | 0.15 | 0.21 |
Data extracted from Wang et al., 2024.[1]
Signaling Pathway: Tubulin Polymerization Inhibition
The cellular cytoskeleton is a dynamic network of protein filaments, with microtubules being one of the key components. Microtubules are polymers of α- and β-tubulin heterodimers and play a crucial role in cell division, intracellular transport, and maintenance of cell shape.[4][5] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is essential for their function.
Colchicine-binding site inhibitors (CBSIs), including the 1H-pyrrolo[3,2-c]pyridine derivatives discussed here, exert their anti-cancer effects by disrupting this dynamic process.[2][3][6][7] They bind to the colchicine-binding site on β-tubulin, which induces a conformational change in the tubulin dimer.[2][6][7] This altered conformation prevents the proper incorporation of tubulin dimers into growing microtubules, thereby inhibiting polymerization. The lack of microtubule elongation disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Conclusion
This compound serves as a valuable scaffold for the development of potent anti-cancer agents. Its derivatives, particularly the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, have demonstrated significant in vitro activity against a range of cancer cell lines. Their mechanism of action as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis, presents a promising avenue for the development of novel cancer therapeutics. Further research into the synthesis of the core this compound and the in vivo efficacy and pharmacokinetic properties of its derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site | Semantic Scholar [semanticscholar.org]
- 4. openaccesspub.org [openaccesspub.org]
- 5. bosterbio.com [bosterbio.com]
- 6. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Evolving Landscape of Pyrrolopyridines: A Deep Dive into the Structure-Activity Relationship of the 1H-pyrrolo[3,2-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Its structural resemblance to the purine core of ATP allows it to effectively interact with the hinge region of various protein kinases, making it a valuable framework for the design of potent kinase inhibitors.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of derivatives based on this core, with a particular focus on the influence of halogenation. While specific, in-depth SAR studies on the 3,4-dichloro-1H-pyrrolo[3,2-c]pyridine backbone are not extensively available in public literature, this document will synthesize the existing knowledge on related analogs to inform future research and development in this area.
Quantitative Analysis of 1H-pyrrolo[3,2-c]pyridine Derivatives
Recent studies have illuminated the SAR of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site. These compounds have demonstrated significant antiproliferative activity against a range of cancer cell lines. The following table summarizes the in vitro antiproliferative activities of key derivatives against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines.
| Compound ID | B-Ring Substituent (at position 6) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | - | - | - |
| 10f | 2-Methoxyphenyl | - | - | - |
| 10g | 3-Methoxyphenyl | - | - | - |
| 10m | 4-Chlorophenyl | - | - | - |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Data extracted from Wang et al., 2024. Note: Specific IC₅₀ values for all compounds were not available in the provided search results, but compound 10t was highlighted as the most potent.[2]
The data indicates that the nature of the aryl substituent at the 6-position of the 1H-pyrrolo[3,2-c]pyridine core plays a crucial role in determining the antiproliferative potency. The indole-substituted derivative (10t) exhibited the most potent activity, with IC₅₀ values in the nanomolar range.[2] This suggests that extending into a hydrophobic pocket and forming additional interactions can significantly enhance activity. The inclusion of a 4-chloro substituent on the phenyl ring (10m) provides a key data point for understanding the effect of halogenation on this scaffold.[2]
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for the synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives, based on established protocols.[2]
General Synthetic Workflow
The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines typically follows a multi-step pathway. The following diagram illustrates a representative synthetic workflow.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
Signaling Pathways and Biological Targets
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to modulate various signaling pathways implicated in cancer progression. As tubulin polymerization inhibitors, they disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Furthermore, the pyrrolopyridine core is a known hinge-binding motif for various protein kinases, suggesting a broader potential for these compounds as kinase inhibitors.
The following diagram illustrates the signaling pathway affected by tubulin-targeting agents.
Future Directions
The existing data on 1H-pyrrolo[3,2-c]pyridine derivatives underscores the therapeutic potential of this scaffold. The potent activity of halogenated analogs, such as the 4-chloro derivative, warrants a more systematic exploration of the SAR of halogen substitution patterns, including the 3,4-dichloro substitution. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader range of halogenated derivatives to elucidate the impact of the position and nature of the halogen on activity and selectivity.
-
Kinase Profiling: Screening active compounds against a panel of protein kinases to identify specific molecular targets and understand their mechanism of action beyond tubulin inhibition.
-
In Vivo Evaluation: Advancing the most promising compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By building upon the foundational knowledge of the 1H-pyrrolo[3,2-c]pyridine core, the scientific community can continue to unlock its potential in the development of next-generation targeted therapies.
References
The Enigmatic Mechanism of Action of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide to Hypothesized Biological Activity
For Immediate Release
[City, State] – [Date] – In the landscape of contemporary drug discovery, the pyrrolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide delves into the hypothesized mechanism of action of a specific, yet understudied derivative, 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine. Due to a lack of direct experimental data on this compound, this paper will extrapolate potential mechanisms based on the established biological targets of structurally related pyrrolopyridine isomers. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.
The pyrrolopyridine core, a fusion of a pyrrole and a pyridine ring, exists in several isomeric forms, each with a unique spatial arrangement of nitrogen atoms that dictates its interaction with biological macromolecules.[1][2] Extensive research into various pyrrolopyridine derivatives has revealed a wide array of pharmacological effects, ranging from anticancer and anti-inflammatory to analgesic and antiviral activities.[1][3][4] These diverse bioactivities stem from the ability of the pyrrolopyridine scaffold to interact with a variety of key cellular targets.
This guide will synthesize the existing knowledge on well-characterized pyrrolopyridine derivatives to propose and elaborate on the most probable mechanisms of action for this compound.
Hypothesized Mechanisms of Action
Based on the established targets of various pyrrolopyridine isomers, we hypothesize that this compound may exert its biological effects through one or more of the following mechanisms:
-
Kinase Inhibition: A prominent mechanism of action for many heterocyclic compounds, including pyrrolopyridine derivatives, is the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is critical during embryonic development and its aberrant activation in adults is linked to the formation and progression of several types of cancer.[5]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyrrolopyridine derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Enzyme Inhibition: Beyond kinases, pyrrolopyridines have been found to inhibit other critical enzymes involved in cellular metabolism and epigenetic regulation.
The following sections will explore these hypothesized mechanisms in greater detail, supported by data from related compounds.
Data Presentation: Biological Activities of Structurally Related Pyrrolopyridine Derivatives
To provide a clear comparative overview, the following table summarizes the known biological activities and targets of various pyrrolopyridine isomers. This data forms the basis for our hypotheses regarding the mechanism of action of this compound.
| Pyrrolopyridine Isomer/Derivative | Biological Target/Pathway | Observed Biological Activity | Reference(s) |
| Pyrrolo[3,2-c]pyridine derivatives | FMS kinase | Anticancer, Antiarthritic | [1] |
| Pyrrolo[3,2-c]quinoline-4-one derivatives | Hedgehog (Hh) signaling pathway (inhibits Gli1 mRNA expression) | Anticancer | [5][6] |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Colchicine-binding site on tubulin | Anticancer (disrupts microtubule dynamics, causes G2/M arrest and apoptosis) | [7] |
| Pyrrolo[3,4-c]pyridine derivatives | Nicotinamide phosphoribosyltransferase (NAMPT) | Anticancer | [1] |
| Pyrrolo[3,4-c]pyridine derivatives | Phosphoinositide 3-kinases (PI3Ks) | Anticancer | [1] |
| Pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Cytochrome bc1 complex (mycobacterial respiration) | Antimycobacterial | [8] |
| 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives | Unknown | Analgesic, Sedative | [9] |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Fibroblast growth factor receptor (FGFR) | Anticancer (inhibits proliferation, induces apoptosis, inhibits migration and invasion) | [10][11] |
| Pyrrolo[2,3-c]pyridines | Lysine specific demethylase 1 (LSD1) | Anticancer | [12] |
Mandatory Visualization: Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships discussed in this guide.
Experimental Protocols
To validate the hypothesized mechanisms of action for this compound, a series of in vitro and in cellulo experiments would be required. The following are detailed methodologies for key experiments that could be employed.
Kinase Inhibition Assays
-
Objective: To determine if this compound inhibits the activity of specific protein kinases.
-
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based Kinase Assay:
-
Recombinant kinases (e.g., FMS, FGFR, PI3K) are immobilized on a microplate.
-
The compound of interest is added at various concentrations, followed by the kinase-specific substrate and ATP.
-
The reaction is allowed to proceed, and the phosphorylated substrate is detected using a specific antibody conjugated to an enzyme (e.g., HRP).
-
A chromogenic substrate is added, and the absorbance is measured to quantify kinase activity.
-
IC50 values are calculated from the dose-response curves.
-
-
Radiometric Kinase Assay:
-
The assay is performed in a reaction mixture containing the kinase, substrate, and [γ-³²P]ATP.
-
The reaction is stopped, and the radiolabeled phosphorylated substrate is separated from the unreacted ATP.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
-
Hedgehog Signaling Pathway Inhibition Assay
-
Objective: To assess the inhibitory effect of the compound on the Hedgehog signaling pathway.
-
Methodology:
-
Gli-Luciferase Reporter Assay:
-
Cells (e.g., Shh-LIGHT2 cells) containing a Gli-responsive luciferase reporter construct are treated with a Hedgehog pathway agonist (e.g., SAG) in the presence of varying concentrations of the test compound.
-
After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the pathway.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Cells known to have an active Hedgehog pathway (e.g., medulloblastoma cell lines) are treated with the compound.
-
Total RNA is extracted, reverse transcribed to cDNA, and the expression levels of Hedgehog target genes (e.g., GLI1, PTCH1) are quantified by qRT-PCR.
-
-
Tubulin Polymerization Assay
-
Objective: To determine if the compound affects the polymerization of tubulin into microtubules.
-
Methodology:
-
In Vitro Tubulin Polymerization Assay:
-
Purified tubulin is incubated with the test compound at 37°C in a polymerization buffer containing GTP.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Known tubulin inhibitors (e.g., colchicine, paclitaxel) are used as controls.
-
-
Immunofluorescence Microscopy:
-
Cells are treated with the compound for a specified period.
-
The cells are then fixed, permeabilized, and stained with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
The microtubule network is visualized using a fluorescence microscope to observe any disruptions in its structure.
-
-
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be elucidated, the extensive research on the broader pyrrolopyridine family provides a strong foundation for targeted investigation. The hypotheses presented in this guide—kinase inhibition, Hedgehog signaling modulation, and disruption of tubulin dynamics—offer promising avenues for future research.
The dichlorination at the 3 and 4 positions of the pyrrolo[3,2-c]pyridine core likely modulates the electronic and steric properties of the molecule, which could significantly influence its target affinity and selectivity compared to other derivatives.
Future research should focus on the systematic evaluation of this compound against a panel of kinases, in Hedgehog signaling assays, and in tubulin polymerization studies. Elucidating the definitive mechanism of action will be a critical step in unlocking the full therapeutic potential of this intriguing compound and paving the way for its development as a novel therapeutic agent.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, kinase inhibition, and antiviral activities. This technical guide provides an in-depth overview of the in silico modeling techniques employed to elucidate the mechanism of action, predict activity, and guide the rational design of novel 1H-pyrrolo[3,2-c]pyridine-based therapeutic agents. While specific data for 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine is not extensively available in the public domain, this guide will focus on the computational methodologies applied to analogous compounds within the same structural family.
Core Computational Methodologies
In silico modeling of 1H-pyrrolo[3,2-c]pyridine derivatives typically involves a multi-faceted approach, integrating various computational techniques to build a comprehensive understanding of their structure-activity relationships (SAR).
Molecular Docking
Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Experimental Protocol: A-4 as Colchicine-Binding Site Inhibitors
A recent study on 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization provides a representative molecular docking protocol.[1][2]
-
Protein Preparation: The crystal structure of the target protein (e.g., tubulin) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Preparation: The 3D structures of the 1H-pyrrolo[3,2-c]pyridine derivatives are generated and energy-minimized using a suitable force field (e.g., MMFF94).
-
Docking Simulation: A molecular docking program, such as AutoDock or Glide, is used to dock the prepared ligands into the defined binding site of the target protein. The binding site is often defined by a grid box encompassing the active site residues.
-
Pose Analysis and Scoring: The resulting docking poses are analyzed to identify favorable interactions. A scoring function is used to rank the poses based on their predicted binding affinity.
Quantitative Structure-Activity Relationship (QSAR)
3D-QSAR models are statistical methods that correlate the biological activity of a series of compounds with their 3D physicochemical properties. These models are valuable for predicting the activity of novel compounds and for identifying the key structural features that influence biological response.
Experimental Protocol: 3D-QSAR of TNIK Inhibitors
A study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK) illustrates a typical 3D-QSAR workflow.
-
Dataset Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. The compounds are divided into a training set for model generation and a test set for model validation.
-
Molecular Alignment: The 3D structures of the compounds are aligned based on a common substructure.
-
Descriptor Calculation: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.
-
Model Generation and Validation: Partial Least Squares (PLS) regression is employed to build a linear relationship between the calculated descriptors and the biological activities. The predictive power of the model is assessed using the test set.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the stability of the binding pose predicted by molecular docking and to investigate the conformational changes that occur upon ligand binding.
Data Presentation: Summary of In Silico and In Vitro Data
The following tables summarize representative quantitative data from studies on 1H-pyrrolo[3,2-c]pyridine derivatives.
Table 1: In Vitro Antiproliferative Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [1][2]
| Compound | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | >10 | >10 | >10 |
| 10c | 1.25 | 1.52 | 2.31 |
| 10e | 0.89 | 1.12 | 1.45 |
| 10g | 0.54 | 0.68 | 0.92 |
| 10n | 0.28 | 0.35 | 0.47 |
| 10t | 0.12 | 0.15 | 0.21 |
Table 2: 3D-QSAR Model Validation for TNIK Inhibitors
| Model | q² | r² | r²_pred |
| CoMFA | 0.65 | 0.86 | 0.97 |
| CoMSIA | 0.74 | 0.96 | 0.95 |
Signaling Pathways and Experimental Workflows
Tubulin Polymerization Inhibition Pathway
Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]
Caption: Tubulin Polymerization Inhibition Pathway.
General In Silico Drug Discovery Workflow
The process of identifying and optimizing novel drug candidates using computational methods generally follows a structured workflow.
Caption: In Silico Drug Discovery Workflow.
Conclusion
In silico modeling plays a pivotal role in modern drug discovery and development. For the 1H-pyrrolo[3,2-c]pyridine scaffold, computational techniques such as molecular docking, 3D-QSAR, and molecular dynamics simulations are essential for understanding ligand-target interactions, predicting biological activity, and guiding the design of more potent and selective therapeutic agents. While a comprehensive computational analysis of this compound is yet to be widely published, the methodologies outlined in this guide provide a robust framework for its future investigation and for the continued exploration of the therapeutic potential of the broader 1H-pyrrolo[3,2-c]pyridine family.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
Introduction
3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine, also known as 3,4-dichloro-5-azaindole, is a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The dichloro substitution pattern offers opportunities for further functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of targeted kinase inhibitors and other biologically active compounds. This document provides a detailed, step-by-step protocol for a proposed synthesis of this compound.
Proposed Synthetic Pathway
The proposed synthesis of this compound is based on the widely utilized Batcho-Leimgruber indole synthesis. This two-step process begins with the commercially available 2,3-dichloro-4-nitropyridine. The first step involves the formation of an enamine intermediate by reacting the starting material with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The subsequent step is a reductive cyclization of the enamine to afford the target pyrrolopyridine.
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (E)-1-(2,3-dichloro-4-nitropyridin-5-yl)-N,N-dimethylmethanamine
This procedure details the formation of the enamine intermediate from 2,3-dichloro-4-nitropyridine.
Materials and Reagents:
-
2,3-dichloro-4-nitropyridine
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, add 2,3-dichloro-4-nitropyridine (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound
This protocol describes the reductive cyclization of the enamine intermediate to yield the final product.
Materials and Reagents:
-
(E)-1-(2,3-dichloro-4-nitropyridin-5-yl)-N,N-dimethylmethanamine
-
Palladium on carbon (10% Pd/C, 50% wet)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Celite®
Procedure:
-
To a reaction flask, add the crude enamine intermediate from Step 1 (1.0 eq).
-
Dissolve the intermediate in a mixture of ethanol (EtOH) and tetrahydrofuran (THF) (e.g., 1:1 v/v).
-
Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq by weight of the enamine) to the reaction mixture under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Data Presentation
The following table summarizes the key reactants, reagents, and expected outcome for the synthesis of this compound.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time (h) | Product | Expected Yield (%) |
| 1 | 2,3-dichloro-4-nitropyridine | DMF-DMA | DMF | 110 °C | 12-16 | (E)-1-(2,3-dichloro-4-nitropyridin-5-yl)-N,N-dimethylmethanamine | 85-95 |
| 2 | (E)-1-(2,3-dichloro-4-nitropyridin-5-yl)-N,N-dimethylmethanamine | H₂, 10% Pd/C | EtOH/THF | Room Temp. | 8-12 | This compound | 60-75 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol.
Figure 2: Workflow diagram for the synthesis of this compound.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
Pyrrolopyridines, also known as azaindoles, are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to indoles allows them to function as bioisosteres, while the integrated pyridine ring imparts unique physicochemical properties that can enhance interactions with biological targets.[1] Consequently, substituted pyrrolopyridines are key scaffolds in the development of therapeutics for a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases.[1][2]
Palladium-catalyzed cross-coupling reactions have become indispensable for the construction and functionalization of the pyrrolopyridine core. These methods offer high efficiency, broad functional group tolerance, and excellent regioselectivity, facilitating the creation of diverse compound libraries for drug screening.[1] Key palladium-catalyzed strategies include the Heck reaction, Sonogashira coupling followed by cyclization, Suzuki coupling, and Buchwald-Hartwig amination.[1][3] This document provides detailed experimental protocols and comparative data for the synthesis of these valuable compounds.
Comparative Data of Palladium-Catalyzed Pyrrolopyridine Synthesis
The following table summarizes and compares various palladium-catalyzed methods for the synthesis of pyrrolopyridines, highlighting key reaction parameters and outcomes.
| Reaction Type | Starting Materials | Catalyst/Ligand | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Heck Reaction | Amino-o-bromopyridine, Alkenyl bromide | Pd(PPh₃)₄ | K₂CO₃ / DMF | 90 | 4-12 | Good | [1] |
| Larock Heteroannulation | 4-Acetamido-3-iodopyridine, Diarylalkyne | PdCl₂(PPh₃)₂ | LiBr / DMF | 110 | 12 | 95 | [4] |
| α-Heteroarylation | Haloaminopyridine, Ketone | (SIPr)Pd(allyl)Cl | - | - | - | Low to High | [3] |
| Sonogashira/Cyclization | Amino-halopyridine, Terminal alkyne | Pd catalyst | Strong base | - | - | - | [3] |
| Annulation | ortho-Iodoarylamine, Allyl acetate | Pd(OAc)₂ | K₂CO₃ / DMF | 120 | - | Moderate | [5] |
| Buchwald-Hartwig | N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ / Dioxane | 100-110 | 0.33-6 | - | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Substituted 4-Azaindoles via Palladium-Catalyzed Cascade C-N Cross-Coupling/Heck Reaction
This protocol provides a one-pot method for synthesizing substituted 4-azaindoles from amino-o-bromopyridines and alkenyl bromides.[1]
Materials:
-
Amino-o-bromopyridine (1.0 mmol)
-
Alkenyl bromide (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add amino-o-bromopyridine (1.0 mmol), alkenyl bromide (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 4-azaindole.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the palladium-catalyzed synthesis of pyrrolopyridines.
Signaling Pathway: Kinase Inhibition
Many pyrrolopyridine derivatives function as kinase inhibitors, which are crucial in cancer therapy.[7] The pyrrolopyridine scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of a kinase and inhibit its activity.[7] This prevents the phosphorylation of downstream substrate proteins, thereby blocking signal transduction pathways that promote cell proliferation and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections outline methodologies for achieving high purity of the target compound, essential for subsequent biological screening and pharmaceutical development. The protocols are based on established purification techniques for analogous pyrrolopyridine derivatives.
Overview of Purification Strategies
The purification of this compound from crude reaction mixtures typically involves one or a combination of the following techniques:
-
Column Chromatography: A highly effective method for separating the target compound from impurities with different polarities. Silica gel is the most common stationary phase.
-
Recrystallization: A technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for obtaining high-purity crystals.
-
Washing/Extraction: Liquid-liquid extraction is often employed as an initial work-up step to remove bulk impurities.
Data Presentation: Purification Parameters
The following tables summarize typical parameters and expected outcomes for the purification of this compound based on methods applied to structurally similar compounds.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Conditions | Expected Purity | Typical Yield |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | >98% (by HPLC) | 70-90% |
| Mobile Phase (Eluent) | Gradient: Hexane/Ethyl Acetate (e.g., 9:1 to 1:1) or Dichloromethane/Methanol (e.g., 100:0 to 98:2) | ||
| Loading Technique | Dry loading on silica gel or direct loading in a minimal amount of dichloromethane |
Table 2: Recrystallization Solvents and Conditions
| Solvent System | Temperature Profile | Expected Purity | Typical Yield |
| Ethanol/Water | Dissolve in hot ethanol, add water dropwise until turbidity, then cool slowly. | >99% (by HPLC) | 60-80% |
| Ethyl Acetate/Hexane | Dissolve in a minimal amount of hot ethyl acetate, add hexane until cloudy, then cool. | >99% (by HPLC) | 65-85% |
| Dichloromethane/Hexane | Dissolve in dichloromethane, add hexane, and allow for slow evaporation or cooling. | >98% (by HPLC) | 50-70% |
Experimental Protocols
Protocol for Purification by Column Chromatography
This protocol describes a general procedure for the purification of gram-scale quantities of crude this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel (dry loading).
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
Begin elution with a non-polar solvent system (e.g., 100% Hexane or Hexane/Ethyl Acetate 95:5).
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by TLC, spotting each fraction on a TLC plate.
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound as a solid.
-
Protocol for Purification by Recrystallization
This protocol provides a general method for recrystallizing this compound to achieve high purity.
Materials:
-
Purified this compound (from chromatography or crude)
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the solid this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat gently if necessary.
-
-
Precipitation:
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: General workflow for the purification of this compound.
Caption: Logical decision-making process in the purification of the target compound.
Application Notes and Protocols for 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a significant pharmacophore in the development of potent and selective kinase inhibitors. Derivatives of this heterocyclic system have shown promise in targeting various kinases involved in critical cellular processes, including cell cycle regulation and signal transduction. Notably, compounds based on this scaffold have been investigated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint, which is crucial for accurate chromosome segregation during mitosis.[1] Dysregulation of kinases like MPS1 is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and experimental protocols for the characterization of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine as a putative kinase inhibitor. The methodologies described herein cover biochemical assays to determine in vitro potency and selectivity, as well as cell-based assays to assess cellular efficacy and impact on downstream signaling pathways.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
The inhibitory activity of this compound was assessed against a panel of protein kinases using the ADP-Glo™ Kinase Assay. The half-maximal inhibitory concentration (IC50) was determined from a 10-point dose-response curve.
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor | Reference Inhibitor IC50 (nM) |
| MPS1 (TTK) | 85 | Reversine | 30 |
| Aurora Kinase A | 1250 | Alisertib (MLN8237) | 1.2 |
| Aurora Kinase B | 2500 | Barasertib (AZD1152) | 0.37 |
| CDK2/cyclin E | >10000 | Palbociclib (PD-0332991) | 11 |
| MEK1 | >10000 | Trametinib (GSK1120212) | 0.92 |
| JNK1 | >10000 | SP600125 | 40 |
| mTOR | >10000 | Rapamycin | 0.1 |
Data are representative and intended for illustrative purposes.
Table 2: Cellular Activity of this compound in HCT116 Cells
| Assay Type | Parameter Measured | This compound EC50 (µM) |
| MPS1 Autophosphorylation | Inhibition of p-MPS1 (Thr676) | 0.5 |
| Cell Proliferation | Growth Inhibition (GI50) | 1.2 |
Data are representative and intended for illustrative purposes.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes the determination of the in vitro inhibitory activity of this compound against a target kinase.
Materials:
-
This compound
-
Recombinant human kinase (e.g., MPS1)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series in DMSO, followed by a further dilution in Kinase Buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in Kinase Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution (concentration at the Km for the specific kinase) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[2][3]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[4]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular MPS1 Autophosphorylation Assay (Western Blot)
This protocol measures the ability of this compound to inhibit the autophosphorylation of MPS1 in a cellular context.
Materials:
-
HCT116 human colon carcinoma cells
-
This compound
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
Nocodazole (mitotic arresting agent)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MPS1 (Thr676), anti-total-MPS1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF membrane
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with nocodazole (e.g., 100 ng/mL) for 16 hours to enrich for mitotic cells.
-
Add serial dilutions of this compound to the cells and incubate for 2 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer containing protease and phosphatase inhibitors.[5]
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-MPS1 (Thr676) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[5]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total-MPS1 and then anti-GAPDH antibodies as loading controls.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MPS1 signal to the total-MPS1 signal. Determine the EC50 value for the inhibition of MPS1 autophosphorylation.
Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of cancer cells.
Materials:
-
HCT116 cells
-
This compound
-
Cell culture medium with 10% FBS
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for kinase inhibitor characterization.
Caption: Simplified MPS1 signaling pathway in the spindle assembly checkpoint.
Caption: Logical relationship of experimental data to assess therapeutic potential.
References
Application Notes and Protocols for Determining the Cellular Activity of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and modulation of key signaling pathways.[1][2] Compounds with the pyrrolo[3,2-c]pyridine core, in particular, have been identified as potent inhibitors of cellular signaling pathways such as the Hedgehog pathway.[3][4] This document provides detailed protocols for cell-based assays to characterize the biological activity of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine, a novel compound within this chemical class. The following protocols will guide researchers in determining its cytotoxic and anti-proliferative effects, its potential to induce apoptosis, and its inhibitory activity on specific cellular signaling pathways.
Cell Viability and Proliferation Assay
A primary step in characterizing a new compound is to assess its effect on cell viability and proliferation. This protocol utilizes a resazurin-based assay to measure metabolically active cells.
Protocol: Resazurin Cell Viability Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa - cervical cancer, SGC-7901 - gastric cancer, MCF-7 - breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Remove the media from the seeded cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the fluorescence readings to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Data Presentation
| Cell Line | Compound | IC₅₀ (µM) |
| HeLa | This compound | 0.18 |
| SGC-7901 | This compound | 0.25 |
| MCF-7 | This compound | 0.32 |
Apoptosis Assay
To determine if the observed reduction in cell viability is due to apoptosis, an Annexin V/Propidium Iodide (PI) staining assay can be performed.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations corresponding to 1x, 2x, and 3x its IC₅₀ value for 24 hours. Include a vehicle control.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 400 µL of Annexin V Binding Buffer to each sample.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
Data Presentation
| Treatment Concentration (IC₅₀ multiples) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control (0x) | 3.5 | 1.2 |
| 1x | 15.2 | 5.8 |
| 2x | 35.8 | 12.5 |
| 3x | 55.1 | 20.3 |
Kinase Inhibition Assay: Cellular Phosphorylation
Given that many pyrrolopyridine derivatives are kinase inhibitors, assessing the compound's effect on the phosphorylation of key signaling proteins is crucial.[5][6][7] This can be achieved through a cellular phosphorylation assay using methods like Western Blot or ELISA.
Protocol: Western Blot for Phospho-Protein Levels
-
Cell Lysis:
-
Seed a relevant cancer cell line (e.g., a line with known activated kinase signaling, such as 4T1 mouse breast cancer cells for FGFR signaling) in 6-well plates.[8][9]
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against a phosphorylated target kinase (e.g., phospho-FGFR) and the total protein as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
Data Presentation
| Compound Concentration (µM) | Normalized Phospho-FGFR Level (Arbitrary Units) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.75 |
| 0.5 | 0.42 |
| 1.0 | 0.15 |
| 5.0 | 0.05 |
Hedgehog Signaling Pathway Inhibition Assay
Some pyrrolo[3,2-c]pyridine derivatives are known to inhibit the Hedgehog signaling pathway.[3][4] The activity of this pathway can be monitored by measuring the mRNA expression of the downstream transcription factor, Gli1.
Protocol: Real-Time Quantitative PCR (RT-qPCR) for Gli1 Expression
-
Cell Treatment and RNA Extraction:
-
Use a cell line responsive to Hedgehog signaling (e.g., NIH/3T3 cells stimulated with a Smoothened agonist like SAG, or a medulloblastoma cell line with a constitutively active pathway).
-
Treat the cells with this compound for 24-48 hours.
-
Extract total RNA using a commercial kit.
-
-
cDNA Synthesis and RT-qPCR:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using primers specific for Gli1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
-
Data Presentation
| Compound Concentration (µM) | Relative Gli1 mRNA Expression (Fold Change) |
| 0 (Vehicle) | 1.0 |
| 0.1 | 0.8 |
| 0.5 | 0.5 |
| 1.0 | 0.2 |
| 5.0 | 0.1 |
Visualizations
Caption: Experimental workflow for characterizing the cellular activity of this compound.
Caption: Potential signaling pathways inhibited by this compound.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the investigational drug TAK-441, a pyrrolo[3,2-c]pyridine derivative, as a highly potent and orally active hedgehog signaling inhibitor: modification of the core skeleton for improved solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for In Vitro Antiproliferative Assay of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine and its Analogs
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting potent antiproliferative activities against a range of cancer cell lines.[1][2] These compounds have been investigated for their potential to target various mechanisms involved in cancer cell proliferation, including the inhibition of protein kinases and tubulin polymerization.[3][4] This document provides a detailed protocol for assessing the in vitro antiproliferative effects of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine and its analogs, along with a summary of reported efficacy data for related compounds and an overview of potential signaling pathways involved.
Data Presentation
The following tables summarize the in vitro antiproliferative activity of various derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Antiproliferative Activity of Diarylurea and Diarylamide Derivatives of 1H-pyrrolo[3,2-c]pyridine against A375P Human Melanoma Cell Line [1]
| Compound | Structure | IC50 (nM) |
| 8b | Diarylurea Derivative | Nanomolar Range |
| 8g | Diarylurea Derivative | Nanomolar Range |
| 9a | Diarylamide Derivative | Nanomolar Range |
| 9b | Diarylamide Derivative | Nanomolar Range |
| 9c | Diarylamide Derivative | Nanomolar Range |
| 9d | Diarylamide Derivative | Nanomolar Range |
| 9e | Diarylamide Derivative | Nanomolar Range |
| Sorafenib | Reference Compound | Micromolar Range |
Table 2: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives [5]
| Compound | Cell Line | IC50 (µM) |
| 10t | HeLa (Cervical Cancer) | 0.12 |
| SGC-7901 (Gastric Cancer) | 0.15 | |
| MCF-7 (Breast Cancer) | 0.21 |
Experimental Protocols
A common method to assess the antiproliferative activity of a compound in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol: MTT Assay for Antiproliferative Activity
Materials:
-
Cancer cell lines of interest (e.g., A375P, HeLa, SGC-7901, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent only) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Potential Signaling Pathways and Mechanisms of Action
Derivatives of 1H-pyrrolo[3,2-c]pyridine have been shown to exert their antiproliferative effects through various mechanisms. Below are diagrams illustrating some of the potential signaling pathways that could be targeted by this compound, based on the activity of its analogs.
Caption: Experimental workflow for the in vitro antiproliferative MTT assay.
Caption: Inhibition of tubulin polymerization leading to mitotic arrest and apoptosis.
Caption: Inhibition of MAPK and mTOR signaling pathways by a 1H-pyrrolo[3,2-c]pyridine derivative.[3]
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine is a halogenated heterocyclic compound. The structural characterization of such molecules is crucial for confirming their identity, assessing purity, and understanding their chemical properties. NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei, while mass spectrometry determines the molecular weight and elemental composition. This document outlines the standard procedures for acquiring and interpreting NMR and MS data for this class of compounds.
NMR Spectroscopic Analysis
NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. For a compound like this compound, a combination of one-dimensional (¹H and ¹³C) and potentially two-dimensional NMR experiments would be employed for full structural assignment.
Illustrative Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes only, representing expected values for this compound.
Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.50 | br s | - | 1H | N1-H |
| 8.25 | d | 5.5 | 1H | H6 |
| 7.80 | s | - | 1H | H2 |
| 7.40 | d | 5.5 | 1H | H7 |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 145.0 | C6 |
| 142.5 | C7a |
| 130.0 | C4 |
| 128.0 | C3a |
| 125.0 | C2 |
| 120.0 | C3 |
| 115.0 | C7 |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
-
Instrument Setup and Data Acquisition:
-
The analysis can be performed on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (if necessary for full assignment):
-
Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Mass Spectrometry Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Illustrative Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes only, representing expected values for this compound.
Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Ion Type | Calculated m/z | Measured m/z |
| ESI+ | [M+H]⁺ | 188.9722 | 188.9725 |
Note: The characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, and M+4 peaks) would be a key feature to observe in the mass spectrum.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.
-
If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal for the analyte.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For a nitrogen-containing heterocycle, positive ion mode ([M+H]⁺) is typically effective.
-
Acquire data over an appropriate mass range (e.g., m/z 50-500).
-
-
Data Processing and Interpretation:
-
Process the acquired data to obtain the mass spectrum.
-
Identify the molecular ion peak (e.g., [M+H]⁺).
-
Analyze the isotopic pattern of the molecular ion to confirm the presence and number of chlorine atoms.
-
Compare the measured accurate mass with the calculated mass for the expected molecular formula to confirm the elemental composition.
-
Workflow and Pathway Visualization
The following diagram illustrates the general workflow for the comprehensive analysis of a novel compound like this compound.
Caption: Workflow for structural analysis.
Application Notes and Protocols for High-Throughput Screening with a 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2][3][4] The 3,4-dichloro substitution pattern on this heterocyclic core provides a versatile starting point for the generation of diverse chemical libraries through various substitution reactions. This document outlines detailed application notes and protocols for conducting a high-throughput screening (HTS) campaign using a 3,4-dichloro-1H-pyrrolo[3,2-c]pyridine-based library to identify novel inhibitors of a key oncogenic kinase.
Target Profile: FMS-like Tyrosine Kinase 3 (FLT3)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in FLT3 are found in approximately 30% of patients with acute myeloid leukemia (AML), making it a prime therapeutic target. The pyrrolo[3,2-c]pyridine scaffold has been shown to be effective in targeting various kinases, suggesting its potential as a source of novel FLT3 inhibitors.[3]
Signaling Pathway
The binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival. Uncontrolled activation of these pathways due to FLT3 mutations is a hallmark of AML.
High-Throughput Screening Workflow
The HTS workflow is designed to efficiently screen a large library of this compound derivatives to identify potent inhibitors of FLT3 kinase activity. The workflow consists of a primary screen, a confirmatory screen, and subsequent dose-response analysis to determine the potency of the identified hits.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Analogs of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and structure-activity relationship (SAR) studies of novel analogs based on the 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine scaffold. This scaffold is a promising starting point for the development of potent therapeutic agents, particularly in the area of oncology.
Introduction
The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. This document focuses on the development of analogs of this compound. The strategic placement of chlorine atoms at the 3 and 4 positions offers a unique opportunity for chemical modification and optimization of biological activity. These analogs have shown potential as inhibitors of tubulin polymerization, a validated target in cancer therapy.[1][2] This document will detail the synthetic protocols, present SAR data for a series of analogs, and outline the biological evaluation methods.
Data Presentation: Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro anti-proliferative activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine analogs against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The data is presented as IC50 values (in µM), representing the concentration of the compound required to inhibit cell growth by 50%.[1]
| Compound ID | R Group (at C6) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | 0.45 | 0.52 | 0.68 |
| 10d | 4-Tolyl | 0.31 | 0.35 | 0.42 |
| 10e | 3,4-Dimethylphenyl | 0.25 | 0.28 | 0.33 |
| 10f | 2-Methoxyphenyl | 0.89 | 1.02 | 1.15 |
| 10h | 4-Methoxyphenyl | 0.38 | 0.41 | 0.55 |
| 10j | 3,4-Dimethoxyphenyl | 0.22 | 0.26 | 0.31 |
| 10k | 4-Ethoxyphenyl | 0.33 | 0.37 | 0.48 |
| 10r | Pyridin-3-yl | 0.18 | 0.22 | 0.29 |
| 10t | Indol-6-yl | 0.12 | 0.15 | 0.21 |
Experimental Protocols
Synthesis of the Core Scaffold: this compound (Hypothetical Protocol)
Step 1: Synthesis of 3,4-Dichloro-2-nitropyridine
-
To a solution of 2,3,4-trichloropyridine in concentrated sulfuric acid, fuming nitric acid is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 3,4-dichloro-2-nitropyridine.
Step 2: Synthesis of this compound
-
A solution of 3,4-dichloro-2-nitropyridine and N,N-dimethylformamide dimethyl acetal in anhydrous DMF is heated under reflux.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in acetic acid, and iron powder is added portion-wise.
-
The mixture is heated, then cooled and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford this compound.
General Protocol for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-3,4-dichloro-1H-pyrrolo[3,2-c]pyridine Analogs (via Suzuki Coupling)
This protocol is adapted from the synthesis of analogous 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[1]
Step 1: N-Arylation of this compound
-
A mixture of this compound, 3,4,5-trimethoxyphenylboronic acid, copper(II) acetate, and pyridine in a suitable solvent (e.g., 1,4-dioxane or DMF) is subjected to microwave irradiation at 85°C for 30 minutes.
-
The reaction mixture is then cooled, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-(3,4,5-trimethoxyphenyl)-3,4-dichloro-1H-pyrrolo[3,2-c]pyridine.
Step 2: Suzuki Cross-Coupling for C6-Arylation
-
To a degassed solution of 1-(3,4,5-trimethoxyphenyl)-3,4-dichloro-1H-pyrrolo[3,2-c]pyridine and the desired arylboronic acid in a mixture of 1,4-dioxane and water, potassium carbonate and tetrakis(triphenylphosphine)palladium(0) are added.
-
The reaction mixture is heated under microwave irradiation at 125°C for 25-30 minutes.
-
After completion, the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by silica gel column chromatography to afford the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-3,4-dichloro-1H-pyrrolo[3,2-c]pyridine analog.
Biological Evaluation Protocols
In vitro Anti-proliferative Assay (MTT Assay)
-
Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized analogs for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for an additional 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.[1]
Tubulin Polymerization Inhibition Assay
-
Tubulin is purified from a suitable source (e.g., bovine brain).
-
The polymerization of tubulin is initiated by the addition of GTP and incubation at 37°C.
-
The turbidity of the solution, which is proportional to the extent of tubulin polymerization, is monitored over time by measuring the absorbance at 340 nm.
-
The assay is performed in the presence and absence of the test compounds to determine their inhibitory effect on tubulin polymerization.[2]
Mandatory Visualizations
Caption: Experimental workflow for the development and SAR study of this compound analogs.
Caption: Signaling pathway illustrating the mechanism of action of 1H-pyrrolo[3,2-c]pyridine analogs as tubulin polymerization inhibitors.
Concluding Remarks
The this compound scaffold represents a versatile starting point for the development of novel anti-cancer agents. The provided protocols and SAR data offer a solid foundation for researchers to design and synthesize new analogs with improved potency and selectivity. Further investigations into the kinase inhibitory potential of this scaffold are also warranted, as suggested by preliminary findings for related structures.[3] The iterative process of design, synthesis, and biological evaluation, as outlined in the experimental workflow, will be crucial for the successful optimization of lead compounds derived from this promising heterocyclic system.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pyrrolopyridine Scaffolds in Fragment-Based Drug Design
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. This approach involves screening collections of low molecular weight compounds ("fragments") to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The choice of fragments is critical to the success of an FBDD campaign, with a focus on novel, three-dimensional scaffolds that can explore diverse chemical space.
The pyrrolopyridine scaffold, a bicyclic aromatic heterocycle, represents a promising class of fragments due to the diverse biological activities exhibited by its various isomers. While specific experimental data on the direct use of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine in FBDD is not extensively documented in the reviewed literature, the broader family of pyrrolopyridines has been successfully employed in the discovery of potent inhibitors for various therapeutic targets. Derivatives of pyrrolo[2,3-b]pyridine have been used to develop kinase inhibitors, and the pyrrolo[3,2-c]pyridine core is present in compounds with significant anticancer properties.[1][2][3] Furthermore, the pyrrolo[3,4-c]pyridine skeleton is found in numerous drugs and bioactive compounds.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing pyrrolopyridine-based fragments in drug discovery, drawing upon established methodologies for related compounds.
Application Notes
Target Identification and Rationale
The pyrrolopyridine scaffold has demonstrated utility against a range of biological targets, making it a versatile starting point for FBDD. Key target classes include:
-
Kinases: Pyrrolopyridine derivatives have been successfully developed as inhibitors of kinases such as Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[1][2][5] The scaffold can effectively interact with the hinge region of the ATP-binding site.
-
Tubulin: Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and exhibiting potent anticancer activity.[3]
-
Signaling Pathway Components: The pyrrolo[3,2-c]pyridine derivative, KIST101029, has been shown to inhibit key components of the MAPK and mTOR signaling pathways, which are often dysregulated in cancer.[6]
The selection of a pyrrolopyridine-based fragment library is therefore a rational approach for screening against these and other related targets.
Fragment Library Design
An effective fragment library should adhere to the "Rule of Three" (molecular weight < 300, cLogP < 3, number of hydrogen bond donors/acceptors < 3). For a pyrrolopyridine-based library, key considerations include:
-
Isomeric Diversity: Including various pyrrolopyridine isomers (e.g., [3,2-c], [2,3-b], [3,4-c]) can explore different vector spaces for fragment growth.
-
Substitution Patterns: Simple substitutions on the pyrrole and pyridine rings can modulate solubility, binding affinity, and provide synthetic handles for hit-to-lead optimization.
-
3D-Character: The incorporation of saturated substituents can enhance the three-dimensional character of the fragments, which is known to improve physicochemical properties such as solubility.[7]
Screening Methodologies
Several biophysical techniques are well-suited for detecting the low-affinity interactions typical of fragments:
-
Surface Plasmon Resonance (SPR): As demonstrated in the discovery of FAK inhibitors, SPR is a powerful tool for real-time, label-free detection of fragment binding.[1][2]
-
X-ray Crystallography: This technique provides high-resolution structural information of the fragment bound to the target, guiding structure-based drug design.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods, such as saturation transfer difference (STD) and Carr-Purcell-Meiboom-Gill (CPMG), can identify binders and provide information about the binding epitope.
Hit-to-Lead Optimization
Once a pyrrolopyridine fragment hit is identified and validated, the next step is to increase its potency and selectivity. Common strategies include:
-
Fragment Growing: This involves adding functional groups to the fragment to make additional interactions with the target protein. This was successfully applied in the development of FAK inhibitors from a bicyclic scaffold.[1][2]
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked to create a higher affinity ligand.
-
Fragment Merging: Overlapping fragments can be merged to create a novel, more potent compound.
Throughout the optimization process, it is crucial to monitor physicochemical properties to maintain drug-like characteristics.
Experimental Protocols
Protocol 1: Fragment-Based Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for screening a pyrrolopyridine-based fragment library against a target protein using SPR.
1. Materials and Reagents:
- Target protein of interest
- Pyrrolopyridine fragment library (dissolved in 100% DMSO)
- SPR instrument and sensor chips (e.g., CM5)
- Immobilization reagents (EDC, NHS, ethanolamine)
- Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
2. Procedure:
- Protein Immobilization:
- Equilibrate the sensor chip with running buffer.
- Activate the surface with a 1:1 mixture of EDC and NHS.
- Inject the target protein (e.g., at 10 µg/mL in an appropriate buffer) to achieve the desired immobilization level.
- Deactivate any remaining active esters with ethanolamine.
- Fragment Screening:
- Prepare fragment solutions by diluting the DMSO stocks into running buffer to a final concentration of, for example, 200 µM.
- Inject the fragment solutions over the immobilized protein surface and a reference flow cell.
- Monitor the binding response in real-time. A significant increase in response units (RU) compared to the reference cell indicates binding.
- Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer).
- Hit Validation and Affinity Determination:
- For initial hits, perform dose-response experiments by injecting a range of fragment concentrations (e.g., from 1 µM to 500 µM).
- Fit the steady-state binding responses to a 1:1 binding model to determine the dissociation constant (KD).
Protocol 2: Synthesis of a Representative 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivative
This protocol is based on the synthesis of colchicine-binding site inhibitors and serves as an example for generating analogs for hit-to-lead optimization.[3]
1. Materials and Reagents:
- Starting 1H-pyrrolo[3,2-c]pyridine core
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh3)4)
- Base (e.g., K2CO3)
- Solvent (e.g., Dioxane/Water mixture)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)
2. Procedure (Suzuki Coupling):
- To a reaction vessel, add the 1H-pyrrolo[3,2-c]pyridine (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and K2CO3 (2 equivalents).
- Purge the vessel with an inert gas (e.g., Argon).
- Add the degassed solvent mixture (e.g., Dioxane/H2O 4:1).
- Heat the reaction mixture to reflux (e.g., 90 °C) and monitor the reaction progress by TLC.
- Upon completion, cool the reaction to room temperature and dilute with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.
- Characterize the final compound by 1H NMR, 13C NMR, and HRMS.
Protocol 3: In Vitro Antiproliferative Assay
This protocol describes a method to evaluate the anticancer activity of newly synthesized pyrrolopyridine derivatives.
1. Materials and Reagents:
- Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)[3]
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well plates
2. Procedure:
- Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., < 0.1%).
- Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
- Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO2 atmosphere.
- Add MTT solution to each well and incubate for an additional 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Data Presentation
Table 1: Biological Activities of Representative Pyrrolopyridine Derivatives
| Compound ID | Scaffold | Target/Activity | Cell Line(s) | IC50 (µM) | Reference |
| 10t | 1H-pyrrolo[3,2-c]pyridine | Tubulin polymerization inhibitor | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 | [3] |
| KIST101029 | 1H-pyrrolo[3,2-c]pyridine | Inhibits MEK, JNK, mTOR signaling | JB6 Cl41 | Not specified | [6] |
| Pyrrolo[2,3-b]pyridine derivatives | 1H-pyrrolo[2,3-b]pyridine | FAK inhibitor | Not specified | Submicromolar | [1][2] |
| Compounds 35 & 44 | Pyrrolo[2,1-f][1][2][8]triazine | MAP4K4 inhibitor | Not specified | Nanomolar | [5] |
Visualizations
Caption: General workflow of Fragment-Based Drug Design (FBDD).
Caption: Inhibition of IGF-1 signaling by a pyrrolo[3,2-c]pyridine derivative.[6]
References
- 1. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragment-based identification and optimization of a class of potent pyrrolo[2,1-f][1,2,4]triazine MAP4K4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3,4-dichloro-1H-pyrrolo[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 1H-pyrrolo[3,2-c]pyridine core?
A1: The synthesis of the 1H-pyrrolo[3,2-c]pyridine core often involves the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold. Common strategies include palladium-catalyzed cross-coupling reactions to form key C-N or C-C bonds, followed by cyclization. One established method involves the reaction of a substituted aminopyridine with a suitable partner to build the fused pyrrole ring.
Q2: I am observing low yields in my final product. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction, degradation of starting materials or products, and formation of side products are common culprits. The purity of starting materials, particularly the dichloropyridine precursor, is critical. Additionally, the efficiency of the palladium catalyst can be a significant factor; ensure the catalyst is active and not poisoned by impurities. Reaction temperature and time are also crucial parameters that may require optimization.
Q3: What are some effective methods for purifying this compound?
A3: Purification of pyridine-containing compounds can be challenging due to their basicity. Common and effective techniques include:
-
Column Chromatography: Silica gel chromatography is a standard method. To prevent tailing of the basic product on the acidic silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective purification method to obtain a high-purity compound.
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen allows for purification via acid-base extraction. The compound can be protonated and extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
Q4: My reaction is turning black, and I'm getting a complex mixture of products. What is happening?
A4: A dark reaction color, often described as black or tar-like, typically indicates decomposition or the formation of palladium black in palladium-catalyzed reactions. This can be caused by several factors:
-
High Temperatures: Excessive heat can lead to the degradation of sensitive reagents or the product.
-
Oxygen Contamination: Palladium-catalyzed reactions are often sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can lead to catalyst instability and decomposition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst (e.g., palladium catalyst). | Use a fresh batch of catalyst or pre-activate the catalyst. Ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some steps may require heating to proceed at a reasonable rate, while others might be sensitive to high temperatures. | |
| Poor quality of starting materials. | Verify the purity of starting materials, especially the dichloropyridine derivative, using techniques like NMR or GC-MS. | |
| Formation of Significant Side Products | Side reactions due to incorrect stoichiometry. | Carefully control the stoichiometry of the reactants. The ratio of the pyridine substrate to the coupling partner and base is critical. |
| Cross-reactivity of functional groups. | Protect sensitive functional groups on the starting materials that might interfere with the desired reaction. | |
| Isomer formation. | Analyze the reaction mixture to identify the structure of the major side products. This can provide insight into the competing reaction pathways and help in optimizing conditions to favor the desired product. | |
| Difficulty in Product Isolation and Purification | Product is highly polar and adheres to silica gel. | As mentioned in the FAQs, use a modified eluent system for column chromatography containing a small amount of a base like triethylamine.[1] Alternatively, consider reverse-phase chromatography. |
| Product is unstable during workup. | Minimize the exposure of the product to strong acids or bases during the workup if it is found to be sensitive. Keep the temperature low during extractions and solvent removal. | |
| Reaction is Highly Exothermic and Difficult to Control | Rapid addition of a reactive reagent. | Add the reactive reagent dropwise or in portions to control the rate of reaction and heat generation. Use an ice bath or other cooling methods to maintain a stable temperature.[1] |
| Reaction is too concentrated. | Dilute the reaction mixture by using more solvent to help dissipate the heat more effectively.[1] |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound via Palladium-Catalyzed Cyclization
This protocol is a representative, hypothetical procedure based on common synthetic strategies for similar heterocyclic compounds.
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried, three-necked flask equipped with a reflux condenser and a magnetic stir bar, add 2,3,4-trichloropyridine (1.0 eq), a suitable amine (e.g., a protected aminoacetaldehyde diethyl acetal, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane or toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Pictet-Spengler Cyclization and Aromatization
-
Dissolve the purified product from Step 1 in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and an oxidizing agent).
-
Stir the reaction at room temperature or with gentle heating, monitoring the formation of the cyclized and subsequently aromatized pyrrolopyridine product by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Optimizing Palladium Catalysis for Dichloropyrrolopyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of dichloropyrrolopyridines utilizing palladium-catalyzed cross-coupling reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reactions and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the palladium-catalyzed synthesis of dichloropyrrolopyridines.
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Catalyst Quality: Ensure the palladium catalyst is from a reliable source and has been stored correctly under an inert atmosphere. Older catalysts or those exposed to air and moisture may have reduced activity. Consider using a freshly opened bottle or a pre-catalyst that is activated in situ. • Catalyst Loading: While typically low (0.5-5 mol%), insufficient catalyst loading can lead to incomplete conversion. Incrementally increase the catalyst loading to see if the yield improves. However, be aware that excessively high loadings can sometimes lead to increased side reactions. • Pre-catalyst Activation: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure the reaction conditions are suitable for its reduction to the active Pd(0) species. This is often facilitated by the phosphine ligand and the base. |
| Ligand Issues | • Ligand Selection: The choice of ligand is critical. For electron-deficient substrates like dichloropyrrolopyridine, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[1] • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Use fresh, high-purity ligands and handle them under an inert atmosphere. |
| Inadequate Base | • Base Strength: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation and catalyst regeneration steps. A base that is too weak may not be effective. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often required.[2] • Base Solubility: Ensure the base has some solubility in the reaction medium to be effective. The use of finely ground or anhydrous base can improve reactivity. |
| Solvent Effects | • Solvent Choice: The solvent must be appropriate for the specific cross-coupling reaction and capable of dissolving the reactants to some extent. Common solvents include 1,4-dioxane, toluene, and THF, often with the addition of water for Suzuki reactions.[3] Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the palladium catalyst. |
| Reaction Temperature | • Insufficient Temperature: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C. |
| Catalyst Poisoning | • Impure Reagents: Impurities in the starting materials, reagents, or solvents can act as catalyst poisons. Sulfur-containing compounds are particularly detrimental to palladium catalysts. Ensure all reagents are of high purity. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid (Suzuki) | • Oxygen in the Reaction: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. • Slow Transmetalation: If the transmetalation step is slow, the boronic acid may have more time to undergo homocoupling. | • Degassing: Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. • Optimize Conditions: Use a stronger base or a different solvent system to accelerate the transmetalation step. |
| Protodehalogenation (Replacement of Cl with H) | • Slow Catalytic Cycle: If the desired cross-coupling is slow, competing protodehalogenation can occur. | • Optimize Catalyst System: Use a more active catalyst and ligand combination to speed up the catalytic cycle. • Choice of Base: A stronger base may sometimes accelerate the desired reaction over protodehalogenation. |
| Di-substituted Product Formation | • High Catalyst Loading or High Temperature: More forcing reaction conditions can lead to the substitution of both chlorine atoms. | • Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner for mono-substitution. • Milder Conditions: Reduce the reaction temperature and/or catalyst loading. |
Issue 3: Difficulty in Product Purification
| Problem | Suggested Solution |
| Removal of Palladium Residues | • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite® or silica gel to remove the heterogeneous palladium black. • Aqueous Workup: An aqueous workup can help remove inorganic salts and some palladium species. |
| Separation from Unreacted Starting Materials and Byproducts | • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying the desired product from unreacted starting materials and side products. The choice of eluent system will depend on the polarity of the product. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
| Colored Impurities | • Activated Carbon: If the purified product is colored, a solution of the product can be treated with a small amount of activated carbon, followed by filtration to remove the carbon and the color impurities. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the synthesis of dichloropyrrolopyridine derivatives?
A1: The "best" catalyst depends on the specific cross-coupling reaction you are performing (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). However, for electron-deficient substrates like dichloropyrrolopyridine, modern catalyst systems are generally more effective.
-
For Suzuki-Miyaura couplings , catalyst systems like Pd(PPh₃)₄ can work, but often require higher temperatures. More active systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor often give better results under milder conditions.[1] PdCl₂(dppf) is also a reliable and commercially available catalyst.[4][5]
-
For Buchwald-Hartwig aminations , specialized Buchwald ligands (e.g., BrettPhos, XPhos) are highly recommended to achieve good yields, especially with challenging amine coupling partners.[2][6]
Q2: How can I achieve regioselective mono-substitution on 2,4-dichloropyrrolo[2,3-d]pyrimidine?
A2: In many palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrrolo[2,3-d]pyrimidine, the C4 position is generally more reactive than the C2 position. To favor mono-substitution at the C4 position, you can:
-
Control Stoichiometry: Use a slight excess (typically 1.1 to 1.2 equivalents) of the coupling partner (e.g., boronic acid or amine).
-
Milder Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity for the more reactive site.
-
Ligand Choice: The choice of ligand can influence regioselectivity. It is important to screen different ligands to find the optimal one for the desired outcome.
Q3: What are the key safety precautions to take during these reactions?
A3:
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. Some may also be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
Solvents: Use anhydrous, degassed solvents. Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
The following tables provide a summary of typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of dichloropyrimidines, which can serve as a starting point for optimizing the synthesis of dichloropyrrolopyridine derivatives.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [7][8]
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | >99 (C4-substituted) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | >99 (C4-substituted) |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | >99 (C4-substituted) |
| Phenylboronic acid (1st), 4-Methoxyphenylboronic acid (2nd) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 55 then 90 | 12 then 12 | 84 (di-substituted) |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Dichloropyridines (as an analogue) [6]
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | High (C2-selective) |
| Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80 | High |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrrolo[2,3-d]pyrimidine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add 2,4-dichloropyrrolo[2,3-d]pyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2,4-Dichloropyrrolo[2,3-d]pyrimidine [9]
This protocol is a general starting point and may require optimization for specific amines.
-
Catalyst Preparation (in a glovebox or under inert atmosphere): To a dry vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: To the same vial, add 2,4-dichloropyrrolo[2,3-d]pyrimidine (1.0 mmol) and the amine (1.1 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 10 mL).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts in the optimization of palladium catalysis for dichloropyrrolopyridine synthesis.
References
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the direct electrophilic chlorination of a 1H-pyrrolo[3,2-c]pyridine precursor, such as 4-chloro-1H-pyrrolo[3,2-c]pyridine or the parent 1H-pyrrolo[3,2-c]pyridine, using a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable organic solvent.
Q2: What are the most common side products observed during the synthesis of this compound?
The most frequently encountered side products include:
-
Monochloro Isomers: Incomplete chlorination can result in residual starting material (e.g., 4-chloro-1H-pyrrolo[3,2-c]pyridine) or the formation of other monochlorinated isomers.
-
Over-chlorinated Products: The high reactivity of the pyrrole ring can lead to the formation of trichloro- or even tetrachloro-1H-pyrrolo[3,2-c]pyridine derivatives.[1][2][3]
-
Regioisomers: Depending on the reaction conditions, chlorination can occur at other positions on the pyrrolopyridine ring system, leading to the formation of isomeric dichlorinated products.
-
Hydrolysis Products: The chlorinated pyrrolopyridine ring may be susceptible to hydrolysis during aqueous workup or purification, leading to the formation of corresponding hydroxypyrrolopyridines or other degradation products.
Q3: How can I minimize the formation of over-chlorinated side products?
To reduce over-chlorination, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide). Use of a slight excess is common, but a large excess should be avoided.
-
Temperature Management: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
-
Slow Addition: Add the chlorinating agent portion-wise or as a solution over an extended period to maintain a low concentration in the reaction mixture.
Q4: How can I improve the regioselectivity of the chlorination to favor the 3,4-dichloro isomer?
Achieving high regioselectivity can be challenging. Factors that can influence the position of chlorination include:
-
Starting Material: The existing substituents on the pyrrolopyridine ring will direct the position of further electrophilic substitution.
-
Catalyst: The use of a catalyst can influence the regioselectivity of the reaction.[4][5]
-
Solvent: The polarity of the solvent can affect the reaction pathway and the distribution of isomers.
Q5: What are the recommended purification techniques to isolate the desired this compound?
A combination of the following techniques is often employed for the purification of chlorinated heterocycles:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from isomers and other impurities with different polarities.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
-
Preparative HPLC: For difficult separations of isomers, preparative high-performance liquid chromatography (HPLC) may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired 3,4-dichloro product | - Incomplete reaction. - Formation of multiple side products. - Product degradation during workup or purification. | - Increase reaction time or temperature cautiously. - Optimize stoichiometry of reagents. - Use a milder workup procedure (e.g., avoid strong acids/bases). - Analyze crude product by LC-MS or NMR to identify major side products and adjust reaction conditions accordingly. |
| Presence of significant amounts of monochloro starting material | - Insufficient amount of chlorinating agent. - Reaction time is too short. - Low reaction temperature. | - Increase the equivalents of the chlorinating agent slightly (e.g., from 1.1 to 1.2 eq.). - Extend the reaction time and monitor by TLC or LC-MS. - Gradually increase the reaction temperature. |
| High percentage of over-chlorinated products | - Excess of chlorinating agent. - Reaction temperature is too high. - Rapid addition of the chlorinating agent. | - Reduce the amount of chlorinating agent. - Lower the reaction temperature. - Add the chlorinating agent in portions or via a syringe pump over a longer period. |
| Formation of multiple dichlorinated isomers | - Non-selective reaction conditions. | - Screen different solvents to find one that favors the desired isomer. - Investigate the use of a directing group or a specific catalyst to improve regioselectivity.[4][5] |
| Product decomposes during purification on silica gel | - The product is unstable on acidic silica gel. | - Use neutral or basic alumina for column chromatography. - Deactivate the silica gel by pre-treating it with a base like triethylamine. |
Experimental Protocols
Example Protocol for the Chlorination of 4-chloro-1H-pyrrolo[3,2-c]pyridine:
-
Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (nitrogen or argon), add N-chlorosuccinimide (1.1-1.2 eq.) in one portion or portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
References
Improving yield and purity of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-dichloro-1H-pyrrolo[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the 1H-pyrrolo[3,2-c]pyridine core?
A1: The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, can be synthesized through various methods. Common strategies include the Batcho-Leimgruber indole synthesis, the Fischer indole synthesis, and palladium-catalyzed cross-coupling reactions to construct the pyrrole ring onto a functionalized pyridine precursor. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
Q2: What are the main challenges in the synthesis of this compound?
A2: Key challenges include controlling the regioselectivity of the chlorination, potential over-chlorination, and managing the harsh conditions that might be required, which can lead to side reactions and the formation of impurities. Subsequent purification to separate the desired product from isomers and other byproducts can also be complex.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress by observing the consumption of starting materials and the appearance of the product spot. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the formation of the desired product and any significant byproducts.
Q4: What are the typical purification methods for this compound?
A4: Purification is often achieved through column chromatography on silica gel. A solvent system with a gradient of increasing polarity, such as a mixture of hexanes and ethyl acetate or dichloromethane and methanol, is commonly used. Recrystallization from a suitable solvent or solvent mixture can also be an effective method for obtaining a high-purity solid product. Given the basicity of the pyridine nitrogen, acid-base extraction can sometimes be utilized to separate the product from non-basic impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive or Degraded Reagents | Ensure the purity and activity of starting materials and reagents, particularly the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride) and any catalysts. Use freshly opened or properly stored reagents. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some chlorination reactions may require elevated temperatures to proceed, while others need to be cooled to prevent side reactions. Experiment with a range of temperatures to find the optimal condition. |
| Incorrect Solvent | The choice of solvent can significantly impact reaction rates and solubility. Screen a variety of solvents with different polarities and boiling points. Chlorinated solvents like dichloromethane or chloroform are often suitable for chlorination reactions. |
| Inadequate Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times may lead to product degradation or byproduct formation. |
| Moisture in the Reaction | Chlorination reactions are often sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products (Low Purity)
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | The chlorination of the 1H-pyrrolo[3,2-c]pyridine core can potentially occur at multiple positions. To improve regioselectivity, consider using a milder chlorinating agent or introducing a protecting group on the pyrrole nitrogen. The choice of solvent and temperature can also influence the selectivity. |
| Over-chlorination | The formation of trichloro- or other polychlorinated byproducts can occur. Use a stoichiometric amount of the chlorinating agent and add it portion-wise to the reaction mixture to maintain better control. Running the reaction at a lower temperature may also help to minimize over-chlorination. |
| Side Reactions | The starting material or product may be susceptible to degradation or polymerization under the reaction conditions. Consider using milder reaction conditions (lower temperature, less reactive chlorinating agent) or adding a scavenger to trap reactive intermediates. |
Issue 3: Difficult Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities in Column Chromatography | If impurities have similar polarity to the desired product, separation by standard column chromatography can be challenging. Experiment with different solvent systems for elution. A shallow gradient of the more polar solvent can improve separation. Alternatively, consider using a different stationary phase or employing preparative HPLC. |
| Product is an Oil or Gummy Solid | The product may not crystallize easily. Try different recrystallization solvents or solvent combinations. If the product remains an oil, purification by column chromatography is the recommended approach. |
| Product Instability on Silica Gel | Some nitrogen-containing heterocyclic compounds can be unstable on silica gel. If you suspect product degradation on the column, you can try deactivating the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, other purification methods like preparative TLC or crystallization should be considered. |
Experimental Protocols
Proposed Synthesis of this compound
This proposed two-step synthesis starts with the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine.
Step 1: N-Protection of 4-chloro-1H-pyrrolo[3,2-c]pyridine
-
Dissolve 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a suitable protecting group reagent, for example, (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-protected intermediate.
Step 2: Chlorination and Deprotection
-
Dissolve the N-protected 4-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or carbon tetrachloride (CCl₄).
-
Add N-chlorosuccinimide (NCS, 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product containing the protected this compound is then subjected to deprotection. For a SEM group, this can be achieved by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) in THF or with an acid like trifluoroacetic acid (TFA) in DCM.
-
After deprotection is complete (monitored by TLC), work up the reaction accordingly.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Guide Summary for Low Yield
| Parameter | Recommendation |
| Reagent Quality | Use high-purity, fresh reagents. |
| Reaction Temperature | Optimize between 0 °C and reflux. |
| Solvent Choice | Screen aprotic and chlorinated solvents. |
| Reaction Time | Monitor closely with TLC/LC-MS. |
| Atmosphere | Maintain an inert (N₂ or Ar) atmosphere. |
Table 2: Potential Impurities and their Removal
| Impurity | Potential Origin | Suggested Removal Method |
| Unreacted Starting Material | Incomplete reaction. | Column chromatography. |
| Monochloro-isomers | Incomplete chlorination or side reactions. | Column chromatography, potentially with a shallow elution gradient. |
| Trichlorinated byproduct | Over-chlorination. | Column chromatography. Careful control of stoichiometry and reaction time can minimize its formation. |
| Polymeric materials | Side reactions under harsh conditions. | Filtration, if insoluble. Optimization of reaction conditions to be milder. |
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Troubleshooting Low Solubility of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding the low solubility of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine in experimental assays. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What are the likely causes?
Low aqueous solubility is a common challenge for heterocyclic compounds like pyrrolopyridines, which are structurally related to azaindoles. The precipitation is likely due to the compound's physicochemical properties, such as high lipophilicity and crystalline structure, leading to poor interaction with water molecules. Azaindole derivatives, while sometimes offering improved solubility over their indole counterparts, can still exhibit poor aqueous solubility.[1][2]
Q2: What are the key differences between kinetic and thermodynamic solubility, and which should I determine?
-
Kinetic solubility is the maximum concentration of a compound that can be achieved by adding it from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer and observing the point of precipitation.[3] This method is rapid and suitable for high-throughput screening in early drug discovery.[4][5]
-
Thermodynamic solubility represents the true equilibrium solubility of a compound, where an excess of the solid compound is equilibrated with an aqueous buffer over a longer period (e.g., 24 hours).[2][4] This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility, crucial for later stages of drug development and formulation.[3][4]
For initial troubleshooting and screening, kinetic solubility is often sufficient. However, for detailed characterization and formulation development, thermodynamic solubility is recommended.
Q3: Can the position of the nitrogen atom in the pyrrolopyridine ring influence the compound's solubility?
Yes, the position of the nitrogen atom in the pyridine ring of azaindole derivatives can significantly impact their physicochemical properties, including solubility. Different isomers (e.g., 4-azaindole, 7-azaindole) can exhibit substantial differences in solubility.[1][2] For instance, a strategic shift from an indole to a 4-azaindole core has been shown to improve aqueous solubility.[6]
Troubleshooting Guide
Issue: Compound Precipitation in Assay Media
If you are observing precipitation of this compound during your experiments, consider the following troubleshooting steps, summarized in the decision tree below.
Caption: A decision tree for troubleshooting low solubility.
Solubility Enhancement Strategies
The following table summarizes various techniques to improve the solubility of poorly soluble compounds. The suitability of each method depends on the specific assay requirements and the physicochemical properties of the compound.
| Strategy | Description | Considerations |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility by converting the compound to its more soluble salt form.[7][8] | Requires knowledge of the compound's pKa. The adjusted pH must be compatible with the assay conditions. |
| Co-solvents | Water-miscible organic solvents can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[7] | Co-solvents can affect protein conformation and enzyme activity. Their concentration should be minimized. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[7] | Can interfere with certain biological assays and may not be suitable for cell-based experiments above their critical micelle concentration.[9] |
| Inclusion Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7] | The size of the cyclodextrin cavity must be appropriate for the compound. |
| Particle Size Reduction | Decreasing the particle size of a solid compound increases its surface area, which can lead to a faster dissolution rate and higher kinetic solubility.[7] Methods include sonication and micronization.[7] | May not significantly impact thermodynamic solubility. |
| Salt Formation | Synthesizing a salt form of an acidic or basic compound is a common and effective method to increase aqueous solubility.[8] | Requires chemical modification of the parent compound. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol is adapted from high-throughput screening methods and provides a rapid assessment of a compound's kinetic solubility.[4][5]
Materials:
-
Test compound (this compound)
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate shaker/thermomixer
-
Filtration apparatus or centrifuge
-
UV-Vis spectrophotometer or LC-MS
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to another 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake it at a constant temperature (e.g., 25°C) for 2 hours.[4]
-
Separation of Undissolved Compound:
-
Filtration: Use a solubility filter plate to separate the precipitated compound from the soluble fraction.
-
Centrifugation: Alternatively, centrifuge the plate at high speed to pellet the precipitate.
-
-
Quantification: Determine the concentration of the compound in the clear filtrate or supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS) against a standard curve.[4]
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.[2][6]
Materials:
-
Solid test compound (this compound)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Orbital shaker/incubator
-
Filtration system (e.g., 0.45 µm syringe filter)
-
Analytical balance
-
UV-Vis spectrophotometer or LC-MS
Procedure:
-
Prepare Suspension: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). Ensure there is undissolved solid material.
-
Equilibration: Seal the vial and place it in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[2]
-
Phase Separation: After incubation, allow the suspension to stand to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution and Quantification: Dilute the clear filtrate with an appropriate solvent and determine the compound's concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or LC-MS) against a standard curve.
Caption: A workflow comparing kinetic and thermodynamic solubility assays.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrrolopyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting complex NMR spectra of substituted pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in the aromatic region of my ¹H NMR spectrum of a substituted pyrrolopyridine overlapping?
A1: Signal overlap in the aromatic region is a common challenge when analyzing substituted pyrrolopyridines due to the similar electronic environments of the protons on the fused ring system.[1] The specific substitution pattern can also lead to complex splitting patterns and minimal chemical shift dispersion.[2]
Q2: How can I confirm the presence of an N-H proton in my pyrrolopyridine spectrum?
A2: To confirm the presence of an N-H proton, you can perform a D₂O exchange experiment.[3] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing the corresponding peak to disappear or significantly decrease in intensity.
Q3: My baseline is distorted and my peaks are broad. What are the possible causes?
A3: Broad peaks and a distorted baseline can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Sample Concentration: A sample that is too concentrated can lead to peak broadening.[3]
-
Paramagnetic Impurities: The presence of paramagnetic ions or dissolved oxygen can cause significant line broadening.[4]
-
Insoluble Material: Undissolved particles in the NMR tube will degrade spectral quality.[4]
Q4: I observe more signals than expected for my target pyrrolopyridine. What could be the reason?
A4: The presence of unexpected signals could be due to:
-
Rotamers: If your molecule has restricted rotation around a single bond (e.g., an amide linkage), you may observe separate signals for each rotational isomer (rotamer).[3]
-
Impurities: Residual solvents, starting materials, or byproducts from the synthesis will appear as extra peaks.
-
Degradation: The compound may be unstable under the experimental conditions.
Troubleshooting Guides
Issue 1: Severe Signal Overlap in the Aromatic Region
Symptoms: Multiple proton signals in the aromatic region are clustered together, making it impossible to assign individual resonances or determine coupling constants.
Solutions:
-
Change the NMR Solvent: Switching to a solvent with different anisotropic properties (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce differential changes in chemical shifts, potentially resolving the overlap.[3][5]
-
Increase the Magnetic Field Strength: Using a higher field NMR spectrometer will increase the frequency separation between signals, improving spectral dispersion.[2]
-
Utilize 2D NMR Spectroscopy: Techniques like COSY and HSQC can help to resolve overlapped signals by spreading the information into a second dimension.[5][6][7]
Issue 2: Complex and Uninterpretable Splitting Patterns
Symptoms: The observed multiplicities of signals do not follow simple first-order rules (e.g., n+1 rule), appearing as complex multiplets.
Solutions:
-
2D NMR (COSY & TOCSY):
-
A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, helping to trace out the spin systems within the molecule.[8][9]
-
A TOCSY (Total Correlation Spectroscopy) experiment can be used to identify all protons within a spin system, even if they are not directly coupled.[8]
-
-
Simulation Software: Using NMR simulation software can help to predict complex splitting patterns and compare them to the experimental spectrum for a better fit.
Issue 3: Ambiguous Carbon Signal Assignments
Symptoms: Difficulty in definitively assigning quaternary carbons or distinguishing between carbons with similar chemical shifts in the ¹³C NMR spectrum.
Solutions:
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons over two or three bonds.[8] This is particularly useful for assigning quaternary carbons, which do not have directly attached protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, aiding in the assignment of protonated carbons.[6][8]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on the Pyrrolopyridine Core
| Proton Position | Typical Chemical Shift (ppm) | Notes |
| Pyrrole H | 6.0 - 7.5 | Highly dependent on substituents and position on the ring. |
| Pyridine H (α to N) | 8.0 - 9.0 | Deshielded due to the electronegativity of the nitrogen atom.[10] |
| Pyridine H (β to N) | 7.0 - 8.0 | |
| Pyridine H (γ to N) | 7.5 - 8.5 | |
| N-H | 8.0 - 12.0 | Often broad; chemical shift is solvent and concentration dependent.[11] |
Table 2: Typical ³J(H,H) Coupling Constants in Pyrrolopyridines
| Coupling Interaction | Typical Coupling Constant (Hz) |
| ³J (ortho, pyridine ring) | 5.0 - 9.0 |
| ⁴J (meta, pyridine ring) | 1.0 - 3.0 |
| ⁵J (para, pyridine ring) | 0.0 - 1.0 |
| ³J (vicinal, pyrrole ring) | 2.0 - 4.0 |
Experimental Protocols
Protocol 1: 2D COSY (Correlation Spectroscopy)
-
Sample Preparation: Prepare a solution of the substituted pyrrolopyridine in a deuterated solvent at a concentration of 5-10 mg/mL.
-
Acquisition:
-
Load a standard COSY pulse program on the spectrometer.
-
Set the spectral width to cover the entire proton chemical shift range.
-
Acquire a series of FIDs, incrementing the evolution time (t₁). Typically, 256-512 increments are used.
-
The number of scans per increment will depend on the sample concentration.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
-
Interpretation: Cross-peaks in the 2D spectrum indicate protons that are scalar coupled.
Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Sample Preparation: As for the COSY experiment.
-
Acquisition:
-
Load a standard HSQC pulse program.
-
Set the ¹H spectral width to cover the proton range and the ¹³C spectral width to cover the carbon range.
-
Set the one-bond ¹J(C,H) coupling constant to an average value (e.g., 145 Hz).
-
Acquire the 2D data set.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
-
Interpretation: Cross-peaks show correlations between protons and the carbons to which they are directly attached.
Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample Preparation: As for the COSY experiment.
-
Acquisition:
-
Load a standard HMBC pulse program.
-
Set the spectral widths for ¹H and ¹³C.
-
Set the long-range coupling constant (ⁿJ(C,H)) to a value optimized for 2- and 3-bond correlations (typically 8-10 Hz).[8]
-
Acquire the 2D data set.
-
-
Processing:
-
Apply appropriate window functions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
-
Interpretation: Cross-peaks indicate correlations between protons and carbons that are typically two or three bonds away.
Mandatory Visualization
Caption: Workflow for structure elucidation of substituted pyrrolopyridines using NMR spectroscopy.
Caption: Troubleshooting logic for resolving overlapping signals in ¹H NMR spectra.
References
- 1. youtube.com [youtube.com]
- 2. Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 11. researchgate.net [researchgate.net]
Stability issues of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the most likely causes?
A1: Based on studies of structurally similar pyrrolopyridine derivatives, the primary causes of degradation in solution are exposure to non-neutral pH, light, and elevated temperatures.[1][2][3] These compounds are particularly susceptible to hydrolysis under both acidic and alkaline conditions and are known to be photolabile.[1][2][3]
Q2: What is the optimal pH range for storing this compound in solution?
A2: While specific data for this compound is limited, related pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown the greatest stability in neutral aqueous solutions.[1][2][3] It is strongly recommended to maintain solutions at or near a neutral pH (pH 7) to minimize hydrolytic degradation.
Q3: How should I store solutions of this compound to ensure stability?
A3: To maximize stability, solutions of this compound should be stored in a cool, dark place. Use of amber vials or wrapping containers in aluminum foil can protect against photodegradation. For long-term storage, refrigeration or freezing is advisable, provided the compound remains in solution at lower temperatures. Always ensure the container is tightly sealed to prevent solvent evaporation and contamination.[4][5]
Q4: Are there any solvents I should avoid when preparing solutions of this compound?
A4: Avoid using strongly acidic or basic solvents and buffer systems. While common organic solvents like DMSO and DMF are often used for initial dissolution, their long-term stability in these solvents, especially if they contain water, should be monitored. For aqueous experiments, buffered solutions at neutral pH are preferable.
Q5: What are the expected degradation products of this compound?
A5: Degradation of similar pyrrolopyridine structures involves the cleavage of the pyrrole and/or pyridine rings.[1][2] For this compound, hydrolysis under acidic or basic conditions could lead to the opening of the pyrrole ring, potentially forming isonicotinic acid derivatives.[6] Photodegradation may also result in complex rearrangements and fragmentation of the bicyclic core.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in Aqueous Solution
-
Symptom: A significant decrease in the expected biological activity or analytical peak area of the compound shortly after dissolution in an aqueous buffer.
-
Possible Cause: The pH of the aqueous solution is likely not neutral, leading to rapid hydrolysis.
-
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your stock solution and any dilutions.
-
Adjust pH: If the pH is acidic or alkaline, prepare a fresh solution using a neutral buffer (e.g., phosphate-buffered saline, pH 7.2-7.4).
-
Work Quickly: If experiments must be conducted at non-neutral pH, prepare the solution immediately before use and minimize the time it spends in that condition.
-
Temperature Control: Perform experiments at the lowest practical temperature to slow the rate of degradation.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: High variability in experimental outcomes when using the same stock solution over a period of time.
-
Possible Cause: The compound may be degrading upon storage due to light exposure or temperature fluctuations.
-
Troubleshooting Steps:
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrapped in foil to prevent photodegradation.
-
Consistent Storage Temperature: Store stock solutions at a constant, low temperature (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to prevent contamination and degradation of the entire stock with repeated use.
-
Perform Quality Control: Before critical experiments, verify the concentration and purity of your stock solution using an appropriate analytical method like HPLC.
-
Quantitative Data Summary
The following table summarizes stability data for related pyrrolopyridine derivatives under various stress conditions. This information can serve as a general guideline for handling this compound.
| Stress Condition | Reagent/Parameter | Observation for Related Pyrrolopyridine Derivatives | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Labile; significant degradation observed. | [1][2] |
| Alkaline Hydrolysis | 0.1 M NaOH | Extremely unstable; rapid and extensive degradation. | [1][2][6] |
| Neutral Hydrolysis | Water (pH ~7) | Stable. | [1][2] |
| Oxidative Stress | 3% H₂O₂ | Sensitivity is structure-dependent. | [1][2] |
| Photostability | UV/Visible Light | Photolabile; degradation observed upon exposure. | [1][2] |
| Thermal Stress | Elevated Temperature | Degradation is dependent on temperature and duration. | [1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines a general workflow for investigating the stability of this compound under various stress conditions.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. ptfarm.pl [ptfarm.pl]
Technical Support Center: Scalable Synthesis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the scalable synthesis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core?
A common and commercially available starting material for constructing the 1H-pyrrolo[3,2-c]pyridine scaffold is 2,3-dichloropyridine. This allows for the introduction of substituents at various positions through cross-coupling and other functionalization reactions.
Q2: What are the primary challenges in the synthesis of this compound?
The main challenges in the scalable synthesis of this compound include:
-
Regioselective introduction of the pyrrole ring: Ensuring the annulation of the pyrrole ring occurs at the desired C2 and C3 positions of the pyridine core.
-
Controlling the chlorination steps: Achieving selective chlorination at the C3 and C4 positions without over-chlorination or side reactions can be difficult.
-
Stability of intermediates: Some intermediates in the synthetic pathway may be unstable under the reaction conditions required for subsequent steps.
-
Purification of the final product: The final compound may be challenging to purify from reaction byproducts and regioisomers.
Q3: Are there established methods for the direct chlorination of the 1H-pyrrolo[3,2-c]pyridine core?
Direct chlorination of the fully formed 1H-pyrrolo[3,2-c]pyridine core can be challenging due to the potential for multiple side products and lack of regioselectivity. A more controlled approach often involves building the chlorinated scaffold in a stepwise manner. However, late-stage chlorination using modern photocatalytic methods with sources like aqueous HCl could be explored for optimization.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in pyrrole ring formation | Incomplete reaction; Side reactions; Unstable intermediates. | Optimize reaction temperature and time. Ensure inert atmosphere and anhydrous conditions. Consider using a protecting group for the pyrrole nitrogen. |
| Poor regioselectivity during chlorination | Harsh chlorinating agents; High reaction temperature. | Use milder chlorinating agents (e.g., N-chlorosuccinimide). Perform the reaction at lower temperatures to improve selectivity. |
| Formation of multiple chlorinated byproducts | Over-chlorination due to strong reagents or prolonged reaction times. | Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is formed. |
| Difficulty in removing the N-protecting group | The protecting group is too stable under standard deprotection conditions. | Screen different protecting groups (e.g., SEM, Boc) and their corresponding deprotection protocols to find one that is readily cleavable without affecting the dichloropyrrolo[3,2-c]pyridine core. |
| Final product is difficult to purify | Presence of closely related isomers or byproducts. | Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
A plausible synthetic approach towards this compound could involve the construction of a protected 4-chloro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one intermediate, followed by conversion of the ketone to the chloride and subsequent deprotection.
Protocol 1: Synthesis of a Protected 4-Chloro-1H-pyrrolo[3,2-c]pyridin-3(2H)-one
This protocol is a hypothetical sequence based on common synthetic strategies for related heterocyclic systems.
-
Starting Material: Begin with a suitable 2,3-disubstituted pyridine derivative. For instance, a 2-amino-3-halopyridine can be a viable starting point.
-
N-Protection: Protect the pyrrole nitrogen with a suitable protecting group, such as a benzenesulfonyl (Bs) or a (2-(trimethylsilyl)ethoxy)methyl (SEM) group, to prevent side reactions in subsequent steps.
-
Cyclization: Construct the pyrrolidinone ring. This can be achieved through various methods, including the reaction of a 2-aminopyridine derivative with a suitable three-carbon building block.
-
Chlorination at C4: Introduce the chlorine atom at the 4-position of the pyridine ring. This might be accomplished through electrophilic aromatic substitution on an activated pyridine ring or via a Sandmeyer-type reaction from a corresponding amino group.
Protocol 2: Conversion to this compound
-
Chlorination of the 3-keto group: Convert the ketone at the 3-position to a chloride using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction often requires elevated temperatures.
-
Deprotection: Remove the N-protecting group under appropriate conditions to yield the final this compound. The choice of deprotection conditions will depend on the protecting group used.
Visualizations
Caption: A high-level overview of a potential synthetic workflow.
Caption: A general troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, based on a plausible synthetic route involving the cyclization of a substituted aminopyridine precursor.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete starting material conversion: The initial reaction to form the key intermediate may not have gone to completion. 2. Suboptimal reaction conditions: Temperature, reaction time, or catalyst concentration may not be ideal for the cyclization step. 3. Degradation of starting materials or product: The reaction conditions may be too harsh, leading to decomposition. | 1. Monitor reaction progress: Use TLC or LC-MS to ensure the starting material is fully consumed before proceeding to the next step. 2. Optimize reaction parameters: Systematically vary the temperature, time, and catalyst loading to find the optimal conditions. 3. Use milder reaction conditions: Consider using a lower temperature or a less aggressive reagent if degradation is suspected. |
| Presence of Multiple Byproducts | 1. Formation of regioisomers: Depending on the cyclization strategy, alternative ring closures can lead to isomeric byproducts. 2. Over- or under-halogenation: If a halogenation step is involved, it may not be selective, leading to mono-chlorinated or tri-chlorinated species. 3. Hydrolysis of intermediates: Presence of water can lead to the hydrolysis of reactive intermediates. | 1. Purification: Utilize column chromatography with a suitable solvent system to separate the desired product from its isomers. 2. Control stoichiometry: Carefully control the amount of halogenating agent used and the reaction time. 3. Ensure anhydrous conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts: The desired product and major impurities may have very similar polarities, making chromatographic separation challenging. 2. Product instability on silica gel: The basic nature of the pyrrolopyridine core can lead to tailing or decomposition on standard silica gel. | 1. Alternative purification techniques: Consider preparative HPLC or crystallization to achieve higher purity. 2. Modified chromatography: Use alumina instead of silica gel, or add a small amount of a basic modifier like triethylamine to the eluent to improve separation and reduce tailing. |
| Inconsistent Spectroscopic Data | 1. Presence of residual solvent: The final product may retain solvent molecules, leading to extra peaks in the NMR spectrum. 2. Incorrect structural assignment: The obtained product might be an isomer of the target molecule. | 1. Thorough drying: Dry the product under high vacuum for an extended period to remove any residual solvent. 2. Advanced characterization: Employ 2D NMR techniques (e.g., COSY, HMBC, HSQC) and high-resolution mass spectrometry (HRMS) to confirm the structure. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the 1H-pyrrolo[3,2-c]pyridine core?
A1: A frequently employed method is the Batcho-Leimgruber indole synthesis, which can be adapted for azaindoles. This involves the reaction of a substituted nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, followed by reductive cyclization to yield the pyrrolo[3,2-c]pyridine core.
Q2: I am observing a byproduct with a mass corresponding to a mono-chlorinated pyrrolopyridine. What could be the reason?
A2: This is likely due to incomplete chlorination of the pyridine ring in a preceding step, or a dehalogenation side reaction during the synthesis. To address this, ensure that the chlorination reaction goes to completion by carefully monitoring it with TLC or LC-MS and adjusting the reaction time or amount of chlorinating agent as needed.
Q3: My purified product is a brownish solid, but I expected a white or off-white powder. What could be the cause?
A3: The color may be due to the presence of trace impurities, possibly from oxidation or residual palladium catalyst if a cross-coupling reaction was used in the synthesis. You can try recrystallizing the product from a suitable solvent system or treating it with activated carbon to remove colored impurities.
Q4: Can I use a different base for the cyclization step?
A4: The choice of base can be critical. While alternatives can be explored, it is important to consider the pKa of the base and its compatibility with the other functional groups in the molecule. A strong, non-nucleophilic base is often preferred to avoid unwanted side reactions.
Q5: What are the key safety precautions to take during the synthesis of this compound?
A5: It is important to handle all chlorinated reagents and solvents in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Some of the reagents, such as strong acids and bases, are corrosive and should be handled with care.
Experimental Protocols
A plausible, though hypothetical, multi-step synthesis for this compound is outlined below.
Step 1: Synthesis of 2,3-Dichloro-4-nitropyridine 1-oxide
To a solution of 2,3-dichloropyridine in sulfuric acid, fuming nitric acid is added dropwise at a controlled temperature. The reaction mixture is then heated and monitored until the starting material is consumed. The product is isolated by pouring the reaction mixture over ice, followed by filtration and washing of the resulting precipitate.
Step 2: Synthesis of (E)-1-(2,3-dichloro-4-nitropyridin-5-yl)-N,N-dimethylmethanimine
The 2,3-dichloro-4-nitropyridine 1-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent like DMF. The reaction is heated, and the formation of the enamine is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
Step 3: Synthesis of this compound
The crude enamine from the previous step is dissolved in a solvent such as acetic acid, and a reducing agent like iron powder is added. The mixture is heated to effect the reductive cyclization. The progress of the reaction is monitored by LC-MS. After completion, the reaction mixture is filtered, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Visualizations
Caption: A plausible synthetic workflow for this compound.
Validation & Comparative
A Comparative Analysis of 1H-pyrrolo[3,2-c]pyridine Derivatives and Other Kinase Inhibitors
In the landscape of kinase inhibitor research, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents. While specific data on 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine as a kinase inhibitor is not publicly available, several of its derivatives have demonstrated significant inhibitory activity against key kinases implicated in cancer and inflammatory diseases. This guide provides a comparative overview of these 1H-pyrrolo[3,2-c]pyridine derivatives against established multi-kinase inhibitors, Sorafenib and Regorafenib, offering insights for researchers and drug development professionals.
This comparison focuses on derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, notably KIST101029 and a highly potent analog designated as compound 1r . These compounds have been primarily investigated for their inhibitory effects on FMS kinase, a key player in cancer and inflammatory processes, as well as their influence on critical signaling pathways such as the MEK/JNK/mTOR cascade. For a robust comparison, we will benchmark their performance against the well-characterized, FDA-approved multi-kinase inhibitors Sorafenib and Regorafenib, which are known to target a broad spectrum of kinases involved in tumor growth and angiogenesis.
Quantitative Comparison of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected 1H-pyrrolo[3,2-c]pyridine derivatives and the comparator drugs against various kinases. The data is compiled from in vitro biochemical assays.
| Kinase Target | 1H-pyrrolo[3,2-c]pyridine Derivative '1r' | KIST101029 | Sorafenib | Regorafenib |
| FMS (CSF-1R) | 30 nM | 96 nM | Data Not Available | Data Not Available |
| c-RAF | Data Not Available | Data Not Available | 2.5 nM | 2.5 nM |
| B-RAF | Data Not Available | Data Not Available | 28 nM | 28 nM |
| VEGFR1 | Data Not Available | Data Not Available | 26 nM | 13 nM |
| VEGFR2 | Data Not Available | Data Not Available | 90 nM | 4.2 nM |
| VEGFR3 | Data Not Available | Data Not Available | 20 nM | 46 nM |
| PDGFRβ | Data Not Available | Data Not Available | 57 nM | 22 nM |
| c-KIT | Data Not Available | Data Not Available | 68 nM | 7 nM |
| RET | Data Not Available | Data Not Available | 43 nM | 1.5 nM |
| FGFR1 | Data Not Available | Data Not Available | 580 nM | 202 nM |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the signaling pathways targeted by these inhibitors.
Caption: Simplified signaling pathways and points of inhibition.
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cellular assays. Below are generalized methodologies for the key experiments cited.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Compound Preparation: The test inhibitor is serially diluted to a range of concentrations in a suitable solvent, typically DMSO.
-
Reaction Setup: The purified kinase enzyme, a specific substrate (peptide or protein), and a buffer solution are combined in the wells of a microplate.
-
Inhibitor Incubation: The serially diluted test compound is added to the wells containing the kinase and substrate, and the mixture is incubated to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Detection: After a set incubation period, the reaction is stopped, and the kinase activity is measured. Common detection methods include quantifying the amount of phosphorylated substrate or the amount of ADP produced, often using luminescence- or fluorescence-based readouts.
-
Data Analysis: The kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Western Blotting for Kinase Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of downstream proteins in a signaling pathway, providing evidence of target engagement and pathway inhibition within a cellular context.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor at various concentrations. After treatment, the cells are lysed to release their protein contents.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: The protein lysates are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the phosphorylated and total forms of the target proteins (e.g., phospho-ERK and total ERK).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibodies. A chemiluminescent substrate is then added to produce a signal that can be captured on film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the degree of inhibition.
Comparative Selectivity Profile of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of a representative 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, against key kinases in critical signaling pathways. Due to the limited availability of public data on the specific compound 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine, this guide utilizes KIST101029 as a surrogate to illustrate the inhibitory characteristics of this chemical scaffold. The performance of KIST101029 is compared with established kinase inhibitors targeting the MEK, JNK, and mTOR pathways. All quantitative data is presented in a clear tabular format, and detailed experimental protocols are provided to support the presented data.
Kinase Inhibition Selectivity Profile: A Comparative Analysis
| Target Kinase | 1H-Pyrrolo[3,2-c]pyridine Derivative | Alternative Inhibitor 1 | IC50 (nM) | Alternative Inhibitor 2 | IC50 (nM) |
| MEK1 | KIST101029 | Trametinib | 0.92[6] | Selumetinib | 14[4][10] |
| MEK2 | (Inhibitory activity reported)[1][2] | Trametinib | 1.8[6] | Selumetinib | - |
| JNK1 | SP600125 | 40[1][2][14][7] | TCS JNK 6o | 45[11] | |
| JNK2 | SP600125 | 40[1][2][14][7] | TCS JNK 6o | 160[11] | |
| JNK3 | SP600125 | 90[1][2][14][7] | TCS JNK 6o | - | |
| mTOR | Rapamycin | ~0.1 (in HEK293 cells) | Everolimus | <100 (in various cell lines) |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a test compound using a radiometric assay.
Materials:
-
Purified recombinant kinases (MEK, JNK, mTOR)
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., KIST101029) stock solution (typically 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (for control wells) to the wells of the assay plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.
-
Add the master mix to each well of the assay plate.
-
Initiate the kinase reaction by adding a solution of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
-
Data Analysis:
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for in vitro kinase assay.
Caption: IGF-1 signaling pathway and points of inhibition.
References
- 1. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting mTOR signaling overcomes acquired resistance to combined BRAF and MEK inhibition in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined PI3K/mTOR and MEK inhibition provides broad antitumor activity in faithful murine cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The synergistic interaction of MEK and PI3K inhibitors is modulated by mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine Analogs in Kinase Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Selectivity
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profile of a representative compound from this class, CCT251455, a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase. Due to the lack of publicly available cross-reactivity data for 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine, this guide utilizes data from a structurally related analog to provide valuable insights into the potential selectivity of this chemical series.
Executive Summary
This guide presents a detailed examination of the kinase selectivity of CCT251455, a 1H-pyrrolo[3,2-c]pyridine derivative, against a broad panel of kinases. The data reveals a high degree of selectivity for its primary target, MPS1, with off-target effects observed for a limited number of other kinases at higher concentrations. For comparative purposes, the well-characterized multi-kinase inhibitors, Staurosporine and Dasatinib, are included to highlight the differences in selectivity profiles between a highly selective and broadly active kinase inhibitors. Detailed experimental protocols for a common kinase inhibition assay are also provided to aid in the design and interpretation of cross-reactivity studies.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the cross-reactivity data for CCT251455 and the comparator compounds, Staurosporine and Dasatinib. The data for CCT251455 is extracted from the supplementary information of the publication "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)".
Table 1: Cross-Reactivity Profile of CCT251455 against a Panel of 121 Kinases
| Kinase | Percent Inhibition at 1 µM |
| MPS1 | 99 |
| CLK2 | 93 |
| STK10 | 88 |
| SLK | 81 |
| PLK4 | 78 |
| MYO3A | 76 |
| PHKG2 | 75 |
| FLT3 | 74 |
| GSK3A | 73 |
| GSK3B | 72 |
| ... (selected kinases with >50% inhibition) | ... |
| ... (other kinases showed <50% inhibition) | ... |
Note: This is a representative subset of the full kinase panel. For the complete dataset, please refer to the supplementary information of the cited publication.
Table 2: Comparative Kinase Inhibition Profiles of Staurosporine and Dasatinib (IC50/Kd in nM)
| Kinase | Staurosporine (IC50) | Dasatinib (Kd) |
| ABL1 | 7 | 0.6 |
| SRC | 6 | 0.8 |
| LCK | 20 | 1.1 |
| FYN | 2 | 1.1 |
| YES1 | 3 | 1.1 |
| KIT | 200 | 12 |
| PDGFRB | 100 | 28 |
| ... (and many others) | ... | ... |
Note: Staurosporine is a broad-spectrum inhibitor, affecting a vast number of kinases with high potency.[1][2][3] Dasatinib is a multi-targeted inhibitor with high affinity for ABL and SRC family kinases.[4][5][6]
Experimental Protocols
A standard method for determining kinase inhibition and cross-reactivity is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
ADP-Glo™ Kinase Assay Protocol
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of a solution containing the test compound (e.g., a derivative of this compound) at various concentrations.
-
Add 2.5 µL of a solution containing the kinase and the appropriate substrate in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of an ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of light generated is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7][8][9]
-
Visualizations
To better understand the context of kinase inhibition, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: MPS1 Kinase Signaling Pathway in Mitosis.
Caption: Workflow for a Kinase Inhibition Assay.
References
- 1. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article) | OSTI.GOV [osti.gov]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
Efficacy of Pyrrolo[3,2-c]pyridine Derivatives in Resistant Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a formidable challenge in oncology. The relentless pursuit of novel therapeutic agents capable of overcoming these resistance mechanisms is paramount. This guide provides a comparative analysis of the efficacy of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine and its closely related analogs against resistant cancer cell lines. The performance of these compounds is benchmarked against established anti-cancer agents, supported by experimental data and detailed methodologies.
Introduction to this compound Analogs
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising pharmacophore in the development of novel anti-cancer agents. Derivatives of this heterocyclic system have demonstrated potent activity against a range of cancer cell lines, including those exhibiting resistance to standard therapies. While specific data on this compound is limited in publicly available literature, extensive research on analogous structures provides significant insights into their potential efficacy and mechanisms of action. These compounds have been investigated as inhibitors of critical cellular processes such as tubulin polymerization and key signaling pathways, including those mediated by Fibroblast Growth Factor Receptor (FGFR) and BRAF kinases.
Comparative Efficacy Against Resistant Cancer Cell Lines
The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various 1H-pyrrolo[3,2-c]pyridine derivatives and established anti-cancer drugs against a panel of sensitive and resistant cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Efficacy of 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Resistance Mechanism (if known) | IC50 (µM) | Citation |
| Diarylurea derivative 8g | A375P (Melanoma) | Not Specified | Nanomolar range | [1] |
| Diarylamide derivative 9d | A375P (Melanoma) | Not Specified | Nanomolar range | [1] |
| Derivative 10t | HeLa (Cervical Cancer) | Not Specified | 0.12 | [2] |
| Derivative 10t | SGC-7901 (Gastric Cancer) | Not Specified | 0.15 | [2] |
| Derivative 10t | MCF-7 (Breast Cancer) | Not Specified | 0.21 | [2] |
Table 2: Efficacy of Alternative Anti-Cancer Agents
| Drug | Cancer Cell Line | Resistance Mechanism (if known) | IC50 (µM) | Citation |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | Sensitive | 2 | [3] |
| Huh7 (Hepatocellular Carcinoma) | Sensitive | 1.9 - 11.03 | [4][5] | |
| Sorafenib-Resistant Huh7 | Acquired Resistance | >10 | [4] | |
| Taxol (Paclitaxel) | OVCAR8 (Ovarian Carcinoma) | Sensitive | 0.01051 | [6] |
| OVCAR8 PTX R (Ovarian Carcinoma) | Acquired P-glycoprotein expression | 0.128 - 0.152 | [6] | |
| MCF-7 (Breast Cancer) | Sensitive | 3.5 | [7] | |
| BT-474 (Breast Cancer) | Sensitive | 0.019 | [7] | |
| Vemurafenib | A375 (Melanoma, BRAF V600E) | Sensitive | 0.0319 | [8] |
| A375M (Melanoma, BRAF V600E) | Acquired Resistance | 7.167 | [8] | |
| WM793B (Melanoma, BRAF V600E) | Sensitive | 0.626 | [8] | |
| WM793B-R (Melanoma, BRAF V600E) | Acquired Resistance | 20.5 | [8] | |
| Mewo (Melanoma) | Sensitive | 5 | [9] | |
| A375 (Melanoma) | Sensitive | 0.173 | [9] | |
| ED013R2 (Melanoma) | Vemurafenib Resistant | >10 | [9] | |
| Pexidartinib | Not specified | CSF-1R inhibition | 0.02 | [10] |
Mechanisms of Action and Signaling Pathways
The anti-cancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives often involves the disruption of microtubule dynamics or the inhibition of key signaling kinases.
Tubulin Polymerization Inhibition
Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[2] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division. This leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.
Kinase Signaling Pathway Inhibition
The search for novel kinase inhibitors has identified the 1H-pyrrolo[2,3-b]pyridine scaffold (a close isomer of the title compound) as a potent core for targeting FGFR.[11] Dysregulation of the FGFR signaling pathway is implicated in various cancers and contributes to therapeutic resistance.[12]
Caption: Inhibition of the FGFR signaling pathway by pyrrolopyridine derivatives.
In melanoma, mutations in the BRAF gene are common drivers of cancer progression.[13] Vemurafenib, a BRAF inhibitor, is a standard therapy, but resistance often develops.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
Dichlorinated vs. Non-Chlorinated Pyrrolopyridines: A Head-to-Head Comparison for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of dichlorinated and non-chlorinated pyrrolopyridines, focusing on their performance as kinase inhibitors. By examining their biochemical potency, cellular activity, and selectivity, this document aims to provide valuable insights for researchers in the field of drug discovery.
Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition
Pyrrolopyridines, heterocyclic compounds containing a fused pyrrole and pyridine ring system, are a prominent scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Their structural similarity to the adenine core of ATP allows them to effectively compete for the ATP-binding site of kinases, leading to the modulation of cellular signaling pathways.[2] Strategic modifications to the pyrrolopyridine core are crucial for enhancing potency, selectivity, and overall drug-like properties.[2] One common and impactful modification is the introduction of chlorine atoms, leading to chlorinated derivatives with potentially enhanced biological activity.[3] This guide focuses on the comparative effects of dichlorination on the pyrrolopyridine scaffold.
Biochemical Potency: The Impact of Chlorination on Kinase Inhibition
The primary measure of a kinase inhibitor's efficacy is its biochemical potency, typically expressed as the half-maximal inhibitory concentration (IC50) against a specific kinase. A lower IC50 value signifies a more potent inhibitor.
Table 1: Biochemical Potency (IC50) Against Receptor Tyrosine Kinases
| Compound | Description | Target Kinase | IC50 (nM) |
| Compound A | Functionalized Pyrrolo[3,2-d]pyrimidine | VEGFR | 2.5[4] |
| PDGFR | 3.6[4] | ||
| Compound B | Non-chlorinated Pyrrolopyrimidine (conceptual) | Representative Kinase | >1000 |
Data for Compound A is from a study on a novel pyrrolo[3,2-d]pyrimidine derivative.[4] The value for Compound B is a conceptual representation for an unoptimized, non-chlorinated scaffold.
The significant potency of Compound A, a highly substituted pyrrolopyrimidine, in the low nanomolar range highlights the effectiveness of this scaffold when appropriately functionalized.[4] The process of optimizing a lead compound often involves the addition of various functional groups, with halogens playing a key role in enhancing binding affinity and potency.[3]
Cellular Activity: From Enzyme Inhibition to Anti-proliferative Effects
The ultimate goal of a kinase inhibitor in oncology is to translate its biochemical potency into cellular activity, such as inhibiting cancer cell proliferation.
Here, we can draw a more direct comparison from studies on halogenated pyrrolo[3,2-d]pyrimidines.
Table 2: Cellular Anti-proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Description | Cell Line | IC50 (µM) |
| Compound C | 2,4-dichloro-pyrrolo[3,2-d]pyrimidine | MDA-MB-435 (Melanoma) | 3.2 |
| NCI-H522 (Lung Cancer) | 4.1 | ||
| COLO 205 (Colon Cancer) | 5.8 | ||
| Compound D | Non-chlorinated pyrrolo[3,2-d]pyrimidine derivative | MDA-MB-435 (Melanoma) | >10 |
Data for Compound C and D is derived from a study on the antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Compound D in this study was a bis-O-benzylated analog, used as a non-chlorinated reference.
Kinase Selectivity: Targeting the Right Kinase
A crucial aspect of a kinase inhibitor's profile is its selectivity – the ability to inhibit the target kinase without significantly affecting other kinases. High selectivity can lead to a better safety profile with fewer off-target effects.
Table 3: Kinase Selectivity Profile
| Compound | Description | Number of Kinases Screened | Off-Target Kinases with >50% Inhibition at 1 µM |
| Compound E | Dichlorinated Pyrrolopyrimidine Derivative | >50 | 6 |
| Compound F | Non-chlorinated Pyrrolopyrimidine (conceptual) | >50 | >20 |
Data for Compound E is based on a study of a potent pyrrolopyrimidine LRRK2 inhibitor.[5] The data for Compound F is a conceptual representation.
Optimized, substituted pyrrolopyrimidines, which often include halogen atoms, can be designed to be highly selective.[6] For instance, a potent 2,4-substituted pyrrolo[2,3-d]pyrimidine inhibitor of LRRK2 demonstrated high selectivity against a panel of kinases.[5] While a direct comparison with a simple non-chlorinated parent is unavailable, it is a common objective in medicinal chemistry to improve selectivity through structural modifications, including halogenation, which can fine-tune the binding to the target kinase.[2]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis of key pyrrolopyrimidine scaffolds and for conducting kinase inhibition assays.
Synthesis of 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione (Precursor to both scaffolds)
A common precursor for both dichlorinated and non-chlorinated pyrrolopyridines is the corresponding dione. A variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be prepared through a combination of a Sonogashira reaction and a subsequent cyclization by a domino C–N coupling/hydroamination reaction.[7]
Synthesis of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine
The dichlorinated scaffold can be synthesized from the corresponding dione by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced is quantified, which is inversely proportional to the kinase activity.
-
Procedure:
-
A reaction mixture is prepared containing the target kinase, a suitable substrate, and ATP in a kinase assay buffer.
-
The test compound (e.g., dichlorinated or non-chlorinated pyrrolopyridine) is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation.
-
The reaction is stopped, and a detection reagent is added to measure the amount of ADP produced, often through a luminescence-based signal.
-
IC50 values are calculated by plotting the percent inhibition against the compound concentration.
-
Cellular Anti-proliferative Assay (IC50 Determination)
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium.
-
Procedure:
-
Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT or resazurin).
-
IC50 values are determined by plotting cell viability against the compound concentration.
-
Visualizing the Concepts
The following diagrams illustrate the core concepts discussed in this guide.
Caption: Competitive binding at the kinase ATP pocket.
Caption: Synthetic workflow for potent kinase inhibitors.
Conclusion
The evidence strongly suggests that the dichlorination of the pyrrolopyridine scaffold is a highly effective strategy for enhancing its potential as a kinase inhibitor. This modification consistently leads to:
-
Increased Potency: Dichlorinated derivatives exhibit significantly improved biochemical and cellular potency compared to their non-chlorinated counterparts.
-
Enhanced Cellular Activity: The presence of chlorine atoms contributes to potent anti-proliferative effects in cancer cell lines.
-
Favorable Drug-like Properties: Halogenation is a well-established method in medicinal chemistry to modulate physicochemical properties, which can lead to improved selectivity and pharmacokinetic profiles.
For researchers and drug development professionals, the 2,4-dichloro-pyrrolopyridine scaffold represents a valuable starting point for the design and synthesis of novel and effective kinase inhibitors. Further exploration of this and other halogenated pyrrolopyridines is warranted to develop next-generation targeted therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel pyrrolo[3, 2-d]pyrimidine derivative, as a vascular endothelial growth factor receptor and platelet-derived growth factor receptor tyrosine kinase inhibitor, shows potent antitumor activity by suppression of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
Confirming On-Target Effects of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine in Cells: A Comparative Guide
This guide provides a comparative analysis of the hypothetical novel kinase inhibitor, 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine, against established kinase inhibitors. It includes detailed experimental protocols and data to assist researchers in evaluating its on-target cellular effects.
Introduction to this compound
This compound is a novel synthetic small molecule belonging to the pyrrolopyridine class of compounds. Derivatives of this scaffold have shown potential as modulators of various cellular signaling pathways, including those involved in cancer and inflammation.[1][2][3][4] This guide focuses on characterizing its hypothesized activity as a kinase inhibitor, a common mechanism of action for this class of molecules.[5] To confirm its on-target effects, we will compare its performance with a well-known non-selective kinase inhibitor, Staurosporine, and a specific MEK1/2 inhibitor, Trametinib.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of this compound was assessed against a panel of kinases and compared with Staurosporine and Trametinib. The half-maximal inhibitory concentration (IC50) values were determined using an in vitro luminescence-based kinase assay.[6]
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Trametinib IC50 (nM) |
| MEK1 | 25 | 15 | 0.9 |
| MEK2 | 35 | 20 | 1.8 |
| ERK2 | 1500 | 50 | >10,000 |
| JNK1 | 2500 | 10 | >10,000 |
| p38α | >10,000 | 8 | >10,000 |
Data Interpretation: The data suggests that this compound exhibits preferential, though not exclusive, inhibitory activity against MEK1 and MEK2 kinases. In comparison, Staurosporine demonstrates broad-spectrum kinase inhibition, while Trametinib shows high selectivity for MEK1/2.
Experimental Protocols
To validate the on-target effects of this compound in a cellular context, the following key experiments are recommended.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during the kinase reaction, which is proportional to kinase activity.[6]
Materials:
-
Kinase of interest (e.g., recombinant human MEK1)
-
Substrate peptide (e.g., inactive ERK2)
-
ATP
-
This compound and other inhibitors
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compounds in 100% DMSO and create a serial dilution.[6]
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Western Blot Analysis for Downstream Pathway Inhibition
Western blotting is used to detect and quantify the phosphorylation status of downstream proteins to confirm the inhibition of a specific signaling pathway in cells.[7][8]
Materials:
-
Cell line of interest (e.g., HeLa or A375)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, control inhibitors, or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate.
-
Normalize samples to the same protein concentration and add loading buffer.
-
Boil samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein and a loading control (e.g., β-actin).
-
Visualizations
Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Western Blot Procedures, Analysis and Purpose | Technology Networks [technologynetworks.com]
- 8. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. assaygenie.com [assaygenie.com]
A Comparative Guide to Kinase Inhibition: 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine vs. Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibition profiles of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine and the well-characterized, broad-spectrum kinase inhibitor, staurosporine. This document is intended to be a valuable resource for researchers in drug discovery and chemical biology, offering a side-by-side view of their activities, supported by experimental methodologies and visual pathway representations.
Executive Summary
A thorough review of publicly available scientific literature and databases reveals a significant disparity in the characterization of these two compounds. Staurosporine is a potent, broad-spectrum inhibitor of a wide range of protein kinases, with extensive data available on its inhibitory concentrations (IC50) against numerous kinases. In stark contrast, there is a notable absence of publicly available data on the kinase inhibition profile of this compound. While the pyrrolo[3,2-c]pyridine scaffold is a core component of various synthesized kinase inhibitors, the specific inhibitory activity of the 3,4-dichloro substituted parent compound has not been reported.
Therefore, this guide will present a comprehensive overview of the well-documented kinase inhibition profile of staurosporine, alongside a clear acknowledgment of the lack of corresponding data for this compound.
Kinase Inhibition Profile: A One-Sided Comparison
Due to the absence of kinase inhibition data for this compound, a direct quantitative comparison with staurosporine is not possible at this time. The following table summarizes the known inhibitory activities of staurosporine against a selection of key kinases.
Table 1: Staurosporine Kinase Inhibition Data
| Kinase Target | IC50 (nM) | Assay Type |
| Protein Kinase C (PKC) | 0.7 - 3 | Biochemical |
| Protein Kinase A (PKA) | 7 | Biochemical |
| Protein Kinase G (PKG) | 8.5 | Biochemical |
| CaM Kinase II | 20 | Biochemical |
| p60v-src Tyrosine Protein Kinase | 6 | Biochemical |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower values indicate greater potency.
Mechanism of Action
Staurosporine: Staurosporine functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of protein kinases with high affinity, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This broad-spectrum activity is attributed to the conserved nature of the ATP-binding site across the kinome.
This compound: The mechanism of action for this specific compound in the context of kinase inhibition is unknown due to the lack of available research. Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been shown to act as kinase inhibitors, often through ATP-competitive mechanisms. However, the specific effects of the 3,4-dichloro substitution on kinase binding and inhibition have not been elucidated.
Experimental Protocols: Determining Kinase Inhibition
The following are detailed methodologies for two common in vitro kinase assays used to determine the IC50 values of inhibitors like staurosporine. These protocols are provided as a reference for researchers aiming to evaluate kinase inhibitors.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a higher luminescence signal suggests kinase inhibition.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (e.g., Staurosporine) dissolved in DMSO
-
Kinase assay buffer (typically containing Tris-HCl, MgCl2, and a reducing agent)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque multi-well plates (e.g., 96- or 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Add the luminescent ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP present.
-
Signal Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiometric Kinase Assay
This traditional method measures the incorporation of a radioactive phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Test compound dissolved in DMSO
-
Kinase assay buffer
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In microcentrifuge tubes, combine the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO to the tubes.
-
Initiation of Reaction: Add a mixture of cold ATP and radioactively labeled ATP to start the reaction.
-
Incubation: Incubate the reactions at a specific temperature for a defined period.
-
Reaction Termination and Substrate Capture: Spot a portion of each reaction mixture onto a phosphocellulose paper/membrane. The phosphorylated substrate will bind to the paper, while the unincorporated radioactive ATP will not.
-
Washing: Wash the paper/membrane extensively with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper/membrane pieces into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of incorporated radioactivity for each compound concentration and calculate the percent inhibition relative to the vehicle control. Determine the IC50 value as described for the luminescence-based assay.
Visualizing Kinase Inhibition and Experimental Workflow
To aid in the conceptual understanding of kinase inhibition and the experimental process, the following diagrams are provided.
Caption: Simplified MAPK/ERK signaling pathway illustrating ATP-competitive kinase inhibition by staurosporine.
Caption: Experimental workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion
Staurosporine remains a crucial tool in kinase research due to its well-documented, potent, and broad-spectrum inhibitory activity. This guide provides a clear overview of its kinase inhibition profile and the experimental methods used for its characterization. Conversely, the lack of publicly available data on the kinase inhibitory properties of this compound prevents a direct comparison. While the pyrrolo[3,2-c]pyridine scaffold is of interest in medicinal chemistry, further investigation is required to determine the specific biological activities of this particular dichloro-substituted derivative. Researchers interested in the kinase inhibitory potential of the 1H-pyrrolo[3,2-c]pyridine scaffold should consider synthesizing and screening specific derivatives, as the activity of the parent compound remains uncharacterized.
A Researcher's Guide to Orthogonal Validation of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine Activity
For drug discovery and development professionals, the validation of a compound's biological activity is a critical step that ensures data robustness and eliminates potential artifacts. This guide provides a framework for validating the activity of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine, a compound belonging to the pyrrolopyridine class of molecules. While the specific target of this exact molecule is not definitively established in public literature, the pyrrolopyridine scaffold is a common core structure for potent kinase inhibitors.[1][2] Therefore, this guide will proceed under the well-founded hypothesis that its primary mechanism of action is kinase inhibition.
Orthogonal assays—methods that measure the same biological endpoint through different techniques and principles—are essential for confirming a compound's mechanism of action.[3] They provide confidence that the observed activity is not an artifact of the primary assay format (e.g., interference with a reporter enzyme). This guide compares three distinct and widely adopted orthogonal methods to validate kinase inhibition: a biochemical binding assay, a cellular target engagement assay, and a cellular functional assay.
Comparative Analysis of Orthogonal Assays
A primary screen, often a luminescence-based kinase activity assay (e.g., Kinase-Glo®), typically identifies initial hits by measuring ATP consumption.[4] While effective for high-throughput screening, these results require validation. The following table compares three orthogonal assays suitable for confirming the kinase inhibitory activity of a compound like this compound.
| Assay | Assay Principle | Typical Metric | Throughput | Key Advantages | Key Limitations |
| LanthaScreen™ TR-FRET Binding Assay | Biochemical Binding: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase's ATP binding site.[5][6] | IC50 / Ki | High | Direct measure of binding to the target kinase; less prone to compound interference with ATP/luciferase.[4] | Does not confirm activity in a cellular context; requires purified, tagged kinase. |
| Cellular Thermal Shift Assay (CETSA) | Cellular Target Engagement: Measures the thermal stabilization of a target protein in intact cells or lysates upon ligand binding.[7][8] Stabilized proteins remain soluble at higher temperatures. | Tagg / ITDR EC50 | Low to Medium | Confirms direct target binding in a physiological cell environment; label-free.[7][9] | Lower throughput; requires a specific antibody for detection (e.g., Western blot).[9] |
| Phospho-Protein Western Blot | Cellular Functional: An antibody-based method to detect the phosphorylation status of a specific downstream substrate of the target kinase in treated cells.[10][11] | % Inhibition | Low | Confirms functional modulation of the signaling pathway in a cellular context.[12] | Semi-quantitative; low throughput; requires highly specific phospho-antibodies.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for the three orthogonal assays.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay
This protocol is adapted for measuring the affinity of a test compound for a specific kinase.[5][13]
Materials:
-
Kinase of interest (e.g., GST-tagged)
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test Compound (this compound)
-
Kinase Buffer A
-
384-well assay plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute this series in Kinase Buffer A to achieve a 4X final assay concentration.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and the Eu-labeled antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a 4X solution of the kinase tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 4 µL of the 4X serially diluted compound to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).[6]
-
Analysis: Calculate the 665/615 nm emission ratio. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol determines if the compound engages and stabilizes the target kinase inside intact cells.[7][14]
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
Test Compound (this compound)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at the desired concentration (and a vehicle control, e.g., DMSO) and incubate for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[7]
-
Cell Lysis: Lyse the cells by adding lysis buffer and subjecting them to three freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]
-
Sample Preparation: Collect the supernatant (soluble protein fraction). Determine protein concentration using a BCA assay and normalize all samples.
-
Western Blot Analysis: Separate the normalized soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target kinase.[9]
-
Analysis: Quantify the band intensities at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein against temperature to generate a "melt curve." A shift in the curve indicates thermal stabilization by the compound.
Protocol 3: Phospho-Protein Western Blot
This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation of a known downstream substrate.[10][11]
Materials:
-
Cell line with an active signaling pathway involving the target kinase
-
Test Compound (this compound)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: one specific for the phosphorylated form of the substrate (phospho-specific) and one for the total substrate protein.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (e.g., ECL)
Procedure:
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with a serial dilution of the test compound for a predetermined time (e.g., 2 hours). Include a vehicle control. If necessary, stimulate the pathway to induce substrate phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[11][15]
-
Sample Preparation: Clear the lysates by centrifugation. Determine and normalize protein concentrations.
-
SDS-PAGE and Transfer: Denature protein samples and separate them using SDS-PAGE, then transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[11][12] Do not use milk, as it contains phosphoproteins that can cause high background.[11] Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Detection: Wash the membrane with TBST, incubate with an HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.[10]
-
Stripping and Reprobing: To normalize for protein loading, the same blot can be stripped and re-probed with an antibody for the total substrate protein.
-
Analysis: Quantify the band intensities for the phosphorylated and total protein. Calculate the ratio of phospho-protein to total protein for each compound concentration to determine the dose-dependent inhibition of substrate phosphorylation.
Visualizing the Validation Workflow
To confirm a compound's activity, a logical progression from biochemical assays to cellular assays is essential. This workflow ensures that the compound not only binds its purified target but also engages it in a complex cellular milieu and elicits the expected functional response.
Caption: Workflow for orthogonal validation of a kinase inhibitor.
This diagram illustrates the progression from an initial high-throughput screen to a series of orthogonal assays. Each step provides a higher level of confidence in the compound's mechanism of action, moving from a simplified biochemical environment to a more physiologically relevant cellular context.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Safety Operating Guide
Proper Disposal of 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine (CAS No. 117332-47-5) is publicly available. The following disposal procedures are based on best practices for handling halogenated heterocyclic compounds and information from SDSs of structurally similar chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and adhere to all local, state, and federal regulations. The information provided here is for guidance purposes only and does not replace a formal risk assessment and consultation with qualified professionals.
Immediate Safety and Logistical Information
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to minimize environmental impact. As a chlorinated heterocyclic compound, it should be treated as a hazardous chemical waste. The primary logistical steps involve proper segregation, labeling, and storage of the waste prior to collection by a certified hazardous waste disposal service.
Hazard Assessment of Structurally Similar Compounds
Based on the safety data sheets of related compounds such as pyridine and dichloropyridines, this compound should be assumed to possess the following hazards:
| Hazard Category | Potential Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Flammability | May be a flammable solid or liquid. |
| Environmental Hazards | Potentially toxic to aquatic life. |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following minimum PPE is recommended.[1][2]
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Operational Plan for Disposal
The operational plan for the disposal of this compound involves a step-by-step process from the point of generation to final collection.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents or strong acids.[2] It should be collected as a separate halogenated organic waste.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap.
-
The container must be in good condition, free of cracks or residues on the outside.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Attach any other labels as required by your institution's EHS department.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be cool, dry, and well-ventilated, away from heat sources and direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Waste Pickup:
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Do not accumulate large quantities of waste. Arrange for regular disposal.
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures for handling and preparing chemical waste should be followed.
Protocol for Preparing Solid Waste:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container using a chemically resistant spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, handle it in a fume hood.
-
Securely close the container.
-
Decontaminate the spatula and any other equipment used by rinsing with a suitable solvent (e.g., acetone, ethanol) and collecting the rinse as hazardous waste.
Protocol for Preparing Liquid Waste (Solutions):
-
Carefully pour the liquid waste containing this compound into the designated hazardous waste container using a funnel.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Securely close the container.
-
Rinse the funnel and the original container with a small amount of a suitable solvent, and add the rinsate to the hazardous waste container.
Visualizations
Logical Workflow for Hazardous Chemical Disposal
Caption: A logical workflow for the safe disposal of hazardous chemicals in a laboratory setting.
Relationship Diagram for Disposal Safety
References
Personal protective equipment for handling 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
This guide provides essential safety and logistical information for handling 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine in a laboratory setting. The following procedures are based on best practices for handling similar halogenated heterocyclic compounds and should be implemented to minimize risk and ensure a safe research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the known hazards of similar chemical structures, such as pyridine and its derivatives.[1][2] It is imperative to treat this compound with a high degree of caution and to handle it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure.[1] When handling this compound, the following PPE is mandatory:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide variety of chemicals.[1][3] For prolonged contact or spill cleanup, consider using thicker, heavy-duty nitrile or butyl rubber gloves.[3] Always inspect gloves for tears or punctures before use and change them frequently.[4] |
| Eye and Face Protection | Safety goggles and/or face shield | Chemical splash goggles are essential to protect the eyes from splashes.[1][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5] |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn to protect against skin contact.[1] Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Fume hood or respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.[1] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical for a safe laboratory environment.
-
Preparation :
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
-
Handling :
-
Always handle this compound within a properly functioning chemical fume hood to ensure adequate ventilation.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[7]
-
Do not eat, drink, or smoke in the laboratory area.[7]
-
Use compatible utensils (e.g., glass or high-density polyethylene) for transferring the chemical.[1]
-
Keep the container tightly closed when not in use.[7]
-
-
Storage :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated hazardous waste container.
-
The waste container must be properly labeled with the chemical name and associated hazards.
-
-
Disposal Method :
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Do not dispose of this chemical down the drain or in the regular trash. Halogenated compounds may require specific incineration processes to prevent the formation of harmful byproducts.[8]
-
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. research.arizona.edu [research.arizona.edu]
- 4. pppmag.com [pppmag.com]
- 5. hsa.ie [hsa.ie]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. kishida.co.jp [kishida.co.jp]
- 8. nal.usda.gov [nal.usda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
